Product packaging for Sodium metaborate(Cat. No.:CAS No. 7775-19-1)

Sodium metaborate

Cat. No.: B1199293
CAS No.: 7775-19-1
M. Wt: 65.8 g/mol
InChI Key: NVIFVTYDZMXWGX-UHFFFAOYSA-N
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Description

Sodium metaborate (NaBO₂) is an inorganic sodium salt that serves as a versatile compound in scientific and industrial research. It is commonly available in hydrate forms, such as the tetrahydrate (NaBO₂·4H₂O) and dihydrate, which exhibit high solubility in water, providing a high concentration of borate ions in solution . Key Research Applications and Mechanisms: In materials science , this compound is a key precursor in the synthesis of sodium borohydride (NaBH₄) , a solid hydrogen storage material. Research focuses on overcoming the challenge of efficiently recycling this compound back into borohydride through methods like electrochemical, thermochemical, and mechano-chemical reduction . It is also fundamental in the study and production of borosilicate glasses , which are valued for their low coefficient of thermal expansion and resistance to heat shock . In corrosion science , it acts as an effective corrosion inhibitor in water-treatment chemicals, cooling towers, and automotive fluids. Its mechanism of action involves controlling pH and forming protective layers that inhibit the corrosion of metals like steel . For polymer and adhesive research , its high alkalinity and the ability of borate anions to cross-link with polyhydroxy groups make it an excellent candidate for modifying starch- and dextrin-based adhesives. This cross-linking reaction results in adhesives with increased viscosity, quicker tack, and improved fluidity . In cleaning and textile research , it is studied for its role as a buffering agent and bleach stabilizer. It helps stabilize hydrogen peroxide solutions in textile bleaching processes and neutralizes acidic by-products, while its alkalinity enhances the cleaning action in formulations for hard-surface cleaners and liquid laundry detergents . Handling and Storage: This product is for research use only (RUO) and is not intended for diagnostic or personal use. The compound is stable at ordinary temperatures but may pick up carbon dioxide from the air upon prolonged exposure. It should be stored in a cool, dry place at ambient temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula BNaO2 B1199293 Sodium metaborate CAS No. 7775-19-1

Properties

IUPAC Name

sodium;oxido(oxo)borane
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InChI

InChI=1S/BO2.Na/c2-1-3;/q-1;+1
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InChI Key

NVIFVTYDZMXWGX-UHFFFAOYSA-N
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Canonical SMILES

B(=O)[O-].[Na+]
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Molecular Formula

BNaO2
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DSSTOX Substance ID

DTXSID2034386
Record name Sodium metaborate
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Molecular Weight

65.80 g/mol
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Physical Description

Pellets or Large Crystals, White solid; [Merck Index] Hydrate: Cream colored powder; [MSDSonline] Commercially available as octahydrate and tetrahydrate; [HSDB]
Record name Boric acid (HBO2), sodium salt (1:1)
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Record name Sodium metaborate
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Boiling Point

1434 °C
Record name SODIUM METABORATE
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Solubility

In water, 2.0X10+5 mg/L at 20 °C, 36 g/100 g water at 35 °C
Record name SODIUM METABORATE
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Density

2.46 g/cu cm
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Color/Form

White pieces or powder, White hexagonal crystals

CAS No.

7775-19-1, 98536-58-4
Record name Sodium metaborate
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Record name Sodium(1+), (metaborato-O)-
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Record name Boric acid (HBO2), sodium salt (1:1)
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Record name Sodium metaborate, anhydrous
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Melting Point

966 °C
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Synthetic Methodologies and Regeneration Pathways of Sodium Metaborate

Advanced Preparation Techniques for Sodium Metaborate (B1245444) and its Hydrates

The synthesis of sodium metaborate can be achieved through various advanced techniques, ranging from high-temperature solid-state reactions to more environmentally conscious green chemistry approaches and solution-based crystallization.

Solid-State Reaction Mechanisms in this compound Synthesis

Solid-state reaction is a fundamental method for producing anhydrous this compound. A common approach involves the fusion of sodium carbonate (Na₂CO₃) and boron oxide (B₂O₃) or borax (B76245) (Na₂B₄O₇) at elevated temperatures. Another significant solid-state pathway involves the fusion of borax (Na₂B₄O₇) with sodium hydroxide (B78521) (NaOH) at temperatures around 700 °C. atamanchemicals.comwikipedia.org

Research into the solid-state reaction mechanism between borax (Na₂B₄O₇) and sodium hydroxide (NaOH) has revealed a multi-stage process. Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), have identified five endothermic peaks corresponding to distinct reactions occurring at specific temperatures: 70 °C, 130 °C, 295 °C, 463 °C, and 595 °C. X-ray diffraction (XRD) analysis indicates that at 70 °C and 130 °C, initial contact and diffusion occur between Na₂B₄O₇ and NaOH particles at their interfaces, without observable NaBO₂ formation. The actual formation of anhydrous NaBO₂ begins and is sustained between 295 °C and 463 °C, with the reaction completing at 595 °C. researchgate.netresearchgate.net

The activation energies (Ea) for these solid-state reactions vary, with lower values observed in the initial stages compared to the later three steps. researchgate.netresearchgate.net An alternative solid-state synthesis route for anhydrous NaBO₂ involves using concentrated tincal (CT) as a starting material, with synthesis occurring at 400 °C over 5 hours. researchgate.net

Solid-state reactions between this compound (NaBO₂) and sodium carbonate (Na₂CO₃) have also been investigated, particularly in the context of autocausticizing technology for kraft pulping chemical recovery. These reactions initiate in the solid phase and proceed rapidly once the system melts. It has been proposed that these reactions may involve the intermediate formation of sodium diborate (Na₄B₂O₅). The generation of carbon dioxide in these reactions typically begins around 600 °C and continues as the temperature is maintained, even below the melting point of the reactants. acs.org

Solution-Based Crystallization Processes and Parameter Optimization

Solution-based methods are crucial for the preparation of hydrated forms of this compound. This compound tetrahydrate (NaBO₂·4H₂O or NaB(OH)₄·2H₂O) can be synthesized by reacting anhydrous borax (Na₂O·2B₂O₃) with sodium hydroxide (NaOH) solution. researchgate.netresearchgate.net The crystallization of various hydrates from aqueous solutions is dependent on temperature: atamanchemicals.comwikipedia.org

Tetrahydrate (NaBO₂·4H₂O): Crystallizes from -6 °C to 53.6 °C. atamanchemicals.comwikipedia.org

Dihydrate (NaBO₂·2H₂O): Crystallizes from 53.6 °C to 105 °C. atamanchemicals.comwikipedia.org

Hemihydrate (NaBO₂·0.5H₂O): Forms from 105 °C up to the boiling point. atamanchemicals.comwikipedia.org

Parameter optimization is critical for efficient production. For instance, the synthesis of this compound tetrahydrate from borax and sodium hydroxide solution is significantly influenced by factors such as the amount of water, reaction temperature, particle size of reactants, and reaction time. atamanchemicals.comresearchgate.net An optimized condition for the production of this compound tetrahydrate has been reported to include 26% water by weight, borax particles sized between -250 and +150 μm, and an irradiation time of 60 minutes at 80 °C. atamanchemicals.comresearchgate.net

The process often involves mixing borax, caustic soda, and the required water, agitating the mixture until a moist, non-sticking crystalline mass is formed. This can take approximately 50 to 60 minutes at a temperature of about 70 to 80 °C. The mixture progresses through several phases, eventually yielding a granular, friable product. google.com

Green Chemistry Approaches in this compound Production: Ultrasonic and Microwave-Assisted Syntheses

Green chemistry principles are being applied to this compound production to enhance efficiency and reduce environmental impact. Ultrasonic irradiation is one such approach, demonstrated for the synthesis of this compound tetrahydrate (SMT, NaB(OH)₄·2H₂O) from borax and sodium hydroxide solution. atamanchemicals.comsmolecule.com This method allows for the investigation and optimization of reaction parameters such as water content, temperature, particle size, and reaction time, contributing to more sustainable synthesis routes. atamanchemicals.com

While the provided search results mention ultrasonic irradiation, specific details on microwave-assisted syntheses for this compound were not extensively detailed in the snippets. However, the mention of "Green Chemistry Approaches" suggests a broader category that could include such methods.

Formation of this compound as a Byproduct in Catalytic Systems

This compound can also arise as a byproduct in various chemical processes, particularly in catalytic systems, notably in the context of hydrogen generation from sodium borohydride (B1222165).

One prominent example is the hydrolysis of sodium borohydride (NaBH₄), which generates hydrogen gas and produces this compound (NaBO₂) as a byproduct. This reaction is represented as: NaBH₄ + 2 H₂O → NaBO₂ + 4 H₂. atamanchemicals.comwikipedia.orgsmolecule.com This process requires a catalyst to proceed efficiently. atamanchemicals.com The formation of NaBO₂ in this reaction is exothermic, with a ΔH of -217 kJ/mol. wikipedia.org

In the context of sodium-ion batteries, this compound can be formed during the electrochemical processes within certain anode materials. For instance, in N, B co-doped carbon/zinc borate (B1201080) (CBZG) anodes, a two-step Na⁺ storage mechanism involves the formation of NaBO₂ as an intermediate product. The first step of this reaction sequence is described as: Zn₆O(OH)(BO₃)₃ + Na⁺ + e⁻ ↔ 3ZnO + Zn₃B₂O₆ + NaBO₂ + 0.5H₂. This reaction is irreversible in ether-based electrolytes but reversible in ester-based electrolytes. nih.gov

Regeneration and Recycling Strategies for this compound

Given its formation as a byproduct, particularly in hydrogen generation systems utilizing sodium borohydride, the regeneration and recycling of this compound are critical for economic viability and sustainability.

Electrochemical Reduction of Metaborate to Borohydride: Mechanistic Challenges and Efficiencies

Recycling this compound (NaBO₂) back into sodium borohydride (NaBH₄) is a significant challenge for a hydrogen economy. While thermochemical and mechanochemical methods have received considerable attention, electrochemical reduction is also being explored. mdpi.com

Electrochemical reduction of metaborate to borohydride typically occurs in alkaline solutions. However, this process faces significant mechanistic challenges, primarily due to the strong competing reaction of hydrogen evolution (HER) at the cathode. mdpi.com

Research has shown that the conversion efficiency of this compound into sodium borohydride via electrochemical means can be low. For example, electrolyses carried out in a solution of 1 M NaOH + 0.1 M NaBO₂ at 0.5 V with a silver gauze cathode at room temperature and atmospheric pressure in an undivided electrochemical cell yielded a 10% conversion after 24 hours of electrolysis, increasing to 17% after 48 hours, as determined by iodometric titration. The low conversion is attributed to the dominant hydrogen evolution reaction. mdpi.com

This highlights the need for further research into electrode materials, electrolyte compositions, and cell designs to overcome the mechanistic challenges and improve the efficiency of electrochemical metaborate reduction for effective recycling.

Structural Elucidation and Spectroscopic Investigations of Sodium Metaborate

Crystallographic Characterization of Sodium Metaborate (B1245444) Hydrates

Crystallographic studies, primarily utilizing X-ray diffraction, provide fundamental insights into the atomic arrangements and polymorphism of sodium metaborate and its various hydrated forms.

X-ray Diffraction Analysis of Crystal Structures and Polymorphism

X-ray diffraction (XRD) is a cornerstone technique for determining the precise crystal structures of this compound compounds. The anhydrous form of this compound (NaBO₂) exhibits a trigonal crystal structure. wikipedia.orgnist.gov In this anhydrous solid, the metaborate ion exists as a trimeric ring, B₃O₆³⁻, where B-O distances are reported as 128.0 pm, 143.3 pm, and 143.3 pm. wikipedia.org

Among its hydrated forms, this compound dihydrate (NaBO₂·2H₂O), often represented as NaB(OH)₄·2H₂O, crystallizes in the triclinic crystal system, though it is described as nearly monoclinic with alpha (α) and gamma (γ) angles close to 90°. wikipedia.orgdergipark.org.trresearchgate.net Detailed crystallographic parameters for the dihydrate have been determined, including its unit cell dimensions and density. wikipedia.org

Table 1: Crystallographic Parameters of this compound Dihydrate (NaBO₂·2H₂O)

ParameterValueUnitSource
Crystal SystemTriclinic- wikipedia.org
a678pm wikipedia.org
b1058pm wikipedia.org
c588pm wikipedia.org
α91.5° wikipedia.org
β22.5° wikipedia.org
γ89° wikipedia.org
Z (formula units per cell)4- wikipedia.org
Density1.905g/cm³ wikipedia.org
Refractive Index (α)1.439- wikipedia.org
Refractive Index (β)1.473- wikipedia.org
Refractive Index (γ)1.484- wikipedia.org

XRD analysis is also instrumental in identifying the specific hydrated forms produced under different synthesis conditions, such as distinguishing between sodium borate (B1201080) hydrate (B1144303) (NaB(OH)₄·2H₂O) and sodium boron hydroxide (B78521) (NaB(OH)₄) synthesized via ultrasonic irradiation versus mechanical stirring. dergipark.org.tr Furthermore, XRD is crucial for characterizing the dehydration mechanisms and thermal stability of hydrated sodium metaborates. acs.orgresearchgate.net

Effects of Hydration State on Molecular and Crystalline Architectures

The degree of hydration profoundly influences the molecular and crystalline architectures of this compound. Various hydrates, including the tetrahydrate (NaBO₂·4H₂O), dihydrate (NaBO₂·2H₂O), and hemihydrate (NaBO₂·0.5H₂O), are known to crystallize from solutions within specific temperature ranges. wikipedia.org For instance, the tetrahydrate is the stable phase in contact with saturated solutions between -6 °C and 53.6 °C, while the dihydrate is stable from 53.6 °C to 105 °C, and the hemihydrate forms above 105 °C up to the boiling point. wikipedia.orgscbt.com

The presence of water molecules facilitates a transformation in the coordination of boron atoms. In anhydrous forms, boron is typically trigonal, but in hydrated species, it often converts to tetrahedrally coordinated boron, as seen in the tetrahydroxyborate anion [B(OH)₄]⁻ formed in aqueous solutions. acs.org Thermal dehydration studies, often monitored by techniques like X-ray diffraction, reveal a step-wise loss of water, leading to changes in boron coordination and the formation of intermediate borate structures, such as Na₃[B₃O₅(OH)₂] before ultimately forming anhydrous Na₃B₃O₆. acs.org

Vibrational Spectroscopy for Bond Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers invaluable insights into the specific bonding environments and conformational arrangements within this compound compounds. These methods are highly sensitive to the local structure around boron and oxygen atoms, as well as the state and disposition of water molecules.

Fourier Transform Infrared (FTIR) Spectroscopy in Structural Identification

FTIR spectroscopy is widely employed for the structural identification of this compound and its hydrates, providing characteristic absorption bands corresponding to specific vibrational modes. For hydrated sodium metaborates, several key bands have been identified:

Bands at 3141 cm⁻¹ are attributed to the stretching mode of O-H. dergipark.org.tr

The in-plane bending band of B-O-H is observed at 1258 cm⁻¹. dergipark.org.tr

Asymmetric stretching of B-O vibrations typically appears between 1128 cm⁻¹ and 907 cm⁻¹. dergipark.org.tr

A band at 766 cm⁻¹ corresponds to the out-of-plane bending of O-H and the symmetric stretching band of B-O. dergipark.org.tr

The H-O-H stretching band of water molecules is found at 1654 cm⁻¹. dergipark.org.tr

Specific B-O bands have also been observed at 1080 cm⁻¹. dergipark.org.tr

For this compound, asymmetric and symmetric stretching of B-O are also noted at 1450 cm⁻¹ and 939 cm⁻¹, respectively. researchgate.net

FTIR analysis also aids in the quantitative determination of characteristic B-O groups in solution during synthesis. atamanchemicals.com

Table 2: Characteristic FTIR Absorption Bands of Hydrated Sodium Metaborates

Wavenumber (cm⁻¹)AssignmentSource
3141O-H stretching mode dergipark.org.tr
1654H-O-H stretching band (water) dergipark.org.tr
1450Asymmetric stretching of B-O researchgate.net
1258In-plane bending band of B-O-H dergipark.org.tr
1128-907Asymmetric stretching of B-O vibrations dergipark.org.tr
1080B-O band dergipark.org.tr
939Symmetric stretching of B-O researchgate.net
766Out-of-plane bending of O-H and symmetric B-O stretching dergipark.org.tr

Raman Spectroscopy for Boron Coordination and Species Identification

Raman spectroscopy is a powerful technique for probing boron coordination and identifying distinct borate species. It is particularly effective in detecting structural changes, such as the transformation between different boron coordination states. A significant structural change, specifically the transformation from tetrahedrally coordinated boron to trigonal boron, occurs when NaB(OH)₄ (dihydrate) is heated within the temperature range of 25 °C to 400 °C, a process that can be effectively monitored by Raman spectroscopy. acs.org Raman spectra have been reported for NaB(OH)₄ (x=2) and the intermediate dehydration product Na₃[B₃O₅(OH)₂] (x=1/3), facilitating the assignment of their vibrational modes. acs.org In the context of sodium borate glasses, the symmetric ring breathing vibration of the boroxol ring is observed at 806 cm⁻¹. eie.grwarwick.ac.uk The addition of sodium oxide can lead to the conversion of boroxol rings into pentaborate units, indicating a change in boron coordination from three to four. warwick.ac.uk Another characteristic band at 630 cm⁻¹ is also observed in sodium borate glasses. eie.gr These spectroscopic observations underscore the sensitivity of Raman spectroscopy in elucidating the structural units present in boron-containing compounds.

Solution-Phase Structural Studies and Ion Association

The structural behavior of this compound in aqueous solutions differs significantly from its solid-state forms due to hydrolysis and the dynamic nature of ion association. When dissolved in water, the metaborate anion (BO₂⁻) primarily undergoes hydrolysis to form the tetrahydroxyborate anion, [B(OH)₄]⁻. wikipedia.orgwikipedia.orgresearchgate.net Experimental and theoretical studies indicate that more than 95% of borate ions in aqueous this compound solutions exist as [B(OH)₄]⁻. researchgate.net

X-ray diffraction studies, often coupled with empirical potential structure refinement (EPSR) modeling, have been conducted to investigate the structure of aqueous this compound solutions at various salt concentrations (e.g., 1, 3, and 5 mol dm⁻³). rsc.orgresearchgate.netadvanceseng.comcas.cnnih.gov These studies allow for the extraction of individual site-site pair correlation functions, coordination numbers, and three-dimensional spatial density functions, providing a detailed picture of ion hydration and association. rsc.orgcas.cnnih.gov

Key findings from these solution-phase investigations include:

Hydration of Sodium Ion: The sodium ion (Na⁺) is surrounded by water molecules, and its average hydration number decreases with increasing salt concentration. Specifically, Na⁺ is coordinated by approximately 5.4 ± 0.7 water molecules at 1 mol dm⁻³, 4.6 ± 1.0 at 3 mol dm⁻³, and 3.7 ± 1.2 at 5 mol dm⁻³, with a consistent Na-O(H₂O) distance of 2.34 Å. rsc.orgnih.gov

Hydration of Borate Ion: The average number of water molecules around the tetrahydroxyborate ion ([B(OH)₄]⁻) is observed to be 13.9 ± 1.8 at 1 mol dm⁻³, 14.2 ± 1.8 at 3 mol dm⁻³, and 16.1 ± 2.4 at 5 mol dm⁻³, with a B-O(H₂O) distance of 3.72 Å. rsc.org

Ion Association: Na⁺-[B(OH)₄]⁻ ion association is characterized by distinct Na-O(B) and Na-B pair correlation functions. rsc.orgnih.gov Na-B interactions are observed at 3.00 Å (as a shoulder) and 3.57 Å (as a main peak) in the site-site pair correlation function, suggesting two possible occupancy sites for Na⁺: an edge-shared bidentate bonding and a corner-shared monodentate bonding. rsc.orgnih.gov The decrease in the hydration number of the sodium ion is compensated by direct binding with the oxygen atom of the borate ion, maintaining an octahedral hydration shell around sodium. rsc.orgnih.gov The average coordination number of Na-O(B) increases with concentration: 0.2 ± 0.5 at 1 mol dm⁻³, 1.0 ± 0.8 at 3 mol dm⁻³, and 2.1 ± 1.3 at 5 mol dm⁻³, all at a distance of 2.34 Å. nih.gov

Cluster Formation: Density Functional Theory (DFT) calculations have further investigated the structure and stability of neutral clusters such as [NaB(OH)₄(H₂O)₆]⁰. rsc.orgcas.cnnih.gov

This comprehensive understanding of the dynamic interactions and structural arrangements of sodium and borate ions in aqueous solutions is critical for various applications, including hydrogen storage and fuel cell technologies. researchgate.netadvanceseng.com

Table 3: Hydration and Association Parameters in Aqueous this compound Solutions

ParameterConcentration (mol dm⁻³)Value (Mean ± Std. Dev.)UnitDistance (Å)Source
Water molecules around Na⁺15.4 ± 0.7-2.34 rsc.orgnih.gov
34.6 ± 1.0-2.34 rsc.orgnih.gov
53.7 ± 1.2-2.34 rsc.orgnih.gov
Water molecules around [B(OH)₄]⁻113.9 ± 1.8-3.72 rsc.org
314.2 ± 1.8-3.72 rsc.org
516.1 ± 2.4-3.72 rsc.org
Na-O(B) coordination number10.2 ± 0.5-2.34 nih.gov
31.0 ± 0.8-2.34 nih.gov
52.1 ± 1.3-2.34 nih.gov
Na-B interaction (shoulder)All--3.00 rsc.orgnih.gov
Na-B interaction (main peak)All--3.57 rsc.orgnih.gov

X-ray Diffraction Studies of Aqueous this compound Solutions

X-ray diffraction (XRD) is a powerful technique employed to investigate the diffusion structure of aqueous this compound solutions. Studies have utilized rapid liquid θ-θ X-ray diffractometry with highly effective detectors to analyze solutions at various concentrations and temperatures, typically at 298 ± 0.5 K. wikipedia.orgwikidata.org From precisely processed diffraction data, researchers obtain radial distribution functions (RDF) and theoretical partial radial distribution functions for various atom pairs, including B-O, O-O, Na-O, Na-B, and Na-Na. wikipedia.org

Empirical Potential Structure Refinement (EPSR) Modeling for Solution Structures

Empirical Potential Structure Refinement (EPSR) modeling is a versatile methodology utilized to analyze one-dimensional total X-ray and neutron scattering data from liquid and amorphous materials. wikipedia.orgwikidata.orgmpbio.com This Monte Carlo-style approach minimizes the difference between experimental total structure factors and those generated from the simulation of a sample solution. wikipedia.org

In the context of aqueous this compound solutions, EPSR modeling has been applied to X-ray structure factors to extract detailed structural information. wikidata.orgmpbio.com This includes individual site-site pair correlation functions, coordination numbers, and spatial density functions, providing a three-dimensional understanding of ion hydration, ion association, and the solvent water structure within the borate solutions. wikidata.orgmpbio.com Density Functional Theory (DFT) calculations have also been undertaken as circumstantial evidence to support the findings from EPSR modeling.

Investigation of Ion Hydration and Aggregate Formation in Aqueous Media

Investigations using X-ray diffraction combined with EPSR modeling have provided significant insights into ion hydration and aggregate formation in aqueous this compound solutions across a wide range of salt concentrations (e.g., 1, 3, and 5 mol dm⁻³). wikidata.orgmpbio.com

Sodium Ion Hydration: The sodium ion (Na⁺) in diluted solutions is typically surrounded by approximately six water molecules in an octahedral geometry. mpbio.com As the salt concentration increases, the hydration number of the sodium ion decreases. For instance, the average number of water molecules around Na⁺ was found to be 5.4 ± 0.7 at 1 mol dm⁻³, 4.6 ± 1.0 at 3 mol dm⁻³, and 3.7 ± 1.2 at 5 mol dm⁻³ concentration, with a consistent Na–O(H₂O) distance of 2.34 Å. wikidata.orgmpbio.com This decrease in water coordination is compensated by direct binding of oxygen atoms from the borate ion. wikidata.orgmpbio.com

Metaborate Ion Hydration: The tetrahydroxyborate ion (B(OH)₄⁻) is also hydrated. The average number of water molecules around the borate ion increases with increasing salt concentration, being 13.9 ± 1.8, 14.2 ± 1.8, and 16.1 ± 2.4 per borate ion at 1, 3, and 5 mol dm⁻³ respectively, with a B–O(H₂O) distance of 3.72 Å. wikidata.orgmpbio.com

Ion Association and Contact Ion Pairs (CIPs): Ion association, specifically the formation of contact ion pairs (CIPs) between Na⁺ and B(OH)₄⁻, is a crucial aspect of the solution structure. wikipedia.orgwikidata.org The Na⁺–B(OH)₄⁻ association is characterized by Na–O(B) and Na–B pair correlation functions. wikidata.org Two distinct forms of contact ion pairs have been identified:

Edge-shared bidentate bonding: Characterized by a Na–B distance of approximately 3.00 Å (observed as a shoulder in the site-site pair correlation function). wikidata.orgmpbio.com

Corner-shared monodentate bonding: Characterized by a main peak at a Na–B distance of 3.57 Å. wikidata.orgmpbio.com

The total number of Na–B interactions at these distances is consistent with the Na–O(B) interactions, where the average coordination number of oxygen from the borate ion to Na⁺ increases with concentration (0.2 ± 0.5 at 1 mol dm⁻³, 1.0 ± 0.8 at 3 mol dm⁻³, and 2.1 ± 1.3 at 5 mol dm⁻³), maintaining the octahedral hydration shell of the sodium ion. wikidata.orgmpbio.com

Effect on Bulk Water: Both Na⁺ and B(OH)₄⁻ ions exert a compressive effect on the local water order, similar to pressurization. The structure-breaking property of this compound becomes effective for the second hydration sphere from a microscopic perspective. wikidata.orgmpbio.com

The following table summarizes key hydration and association parameters:

ParameterConcentration (mol dm⁻³)Value (Mean ± Standard Deviation)Distance (Å)Reference
Na⁺ Hydration Number (Water molecules)15.4 ± 0.72.34 wikidata.orgmpbio.com
34.6 ± 1.02.34 wikidata.orgmpbio.com
53.7 ± 1.22.34 wikidata.orgmpbio.com
B(OH)₄⁻ Hydration Number (Water molecules)113.9 ± 1.83.72 wikidata.orgmpbio.com
314.2 ± 1.83.72 wikidata.orgmpbio.com
516.1 ± 2.43.72 wikidata.orgmpbio.com
Na–B Distance (Edge-shared bidentate)All-3.00 wikidata.orgmpbio.com
Na–B Distance (Corner-shared monodentate)All-3.57 wikidata.orgmpbio.com
Na–O(B) Coordination Number10.2 ± 0.52.34 wikidata.orgmpbio.com
31.0 ± 0.82.34 wikidata.orgmpbio.com
52.1 ± 1.32.34 wikidata.orgmpbio.com

Thermal Decomposition and Dehydration Mechanisms

The thermal behavior of this compound hydrates is critical for understanding their stability and potential applications, particularly in hydrogen storage systems where this compound is a byproduct of sodium borohydride (B1222165) hydrolysis. nih.govnih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are widely used techniques to study the thermal decomposition and dehydration processes of this compound hydrates. nih.govnih.govereztech.com These analyses reveal the phase transitions and mass loss associated with water removal.

For this compound tetrahydrate, NaB(OH)₄·2H₂O (also referred to as NaBO₂·4H₂O), dehydration typically occurs in multiple steps. nih.govnih.govereztech.com Studies have identified five distinct dehydration steps. nih.govereztech.com The first dehydration step, occurring between 83 and 155 °C, involves the release of 5 moles of water, leading to the formation of Na₃[B₃O₅(OH)₂] (x = 1/3). nih.gov The final mole of water is released between 249 and 280 °C, resulting in the formation of anhydrous Na₃B₃O₆ (x = 0). nih.gov A significant transformation from tetrahedrally coordinated boron to trigonal boron occurs when NaB(OH)₄ is heated between 25 and 400 °C. nih.gov

In Situ Spectroscopic Monitoring of Thermal Transformations

In situ spectroscopic methods, such as Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and in-situ X-ray measurements, are employed to monitor the structural and chemical changes during the thermal transformations of this compound hydrates. nih.govnih.gov

Raman spectra have been reported for various hydrated forms of this compound, including the dihydrate (x=2) and the intermediate Na₃[B₃O₅(OH)₂] (x=1/3). nih.gov These experimental Raman spectra show reasonable agreement with first-principles density functional theory (DFT) calculations, aiding in the assignment of vibrational modes and providing insights into the disposition of water within the crystal structure. nih.gov

Kinetic Analysis of Dehydration Processes

Kinetic analysis of the dehydration processes of this compound hydrates is crucial for understanding the reaction mechanisms and optimizing thermal processes. The Coats-Redfern non-isothermal model is a commonly applied method to analyze thermogravimetric (TG) data for the calculation of kinetic parameters. ereztech.com

For the five-step dehydration of this compound tetrahydrate, activation energies (Ea) and pre-exponential factors (ko) have been determined for each region. ereztech.com The kinetic parameters vary across the different dehydration stages, reflecting the complex nature of these multi-step processes.

The following table presents the kinetic parameters for the dehydration of NaB(OH)₄·2H₂O:

Dehydration StepActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (ko) (min⁻¹)Reference
I50.8926 × 10⁴ ereztech.com
II18.510.87 × 10³ ereztech.com
III15.720.52 × 10³ ereztech.com
IV4.370.04 × 10³ ereztech.com
V37.428.56 × 10³ ereztech.com

Morphological and Microstructural Characterization

This compound and its hydrates are typically colorless crystalline solids wikipedia.org. The specific morphology and microstructure of this compound crystals are significantly influenced by crystallization conditions, including temperature and solution supersaturation researchgate.netresearchgate.net.

For instance, this compound dihydrate (NaBO₂·2H₂O) is known to crystallize in the triclinic crystal system, although it is often described as nearly monoclinic due to its α and γ angles being very close to 90° wikipedia.orgacs.org. Its crystalline habit can manifest as needles and tablets acs.org.

Research indicates that the morphology of this compound dihydrate is highly dependent on the crystallization temperature and the level of supersaturation in the solution researchgate.netresearchgate.net. At higher temperatures, specifically between 40-50°C, plate-like crystals tend to form. Conversely, at lower temperatures, around 30°C, elongated crystals are more prevalent. Further differentiation at 30°C shows that flat rod-like crystals emerge under low supersaturation conditions, while slim rod-like crystals are observed at high supersaturation researchgate.netresearchgate.net.

The table below summarizes the observed morphological characteristics of this compound dihydrate under varying crystallization conditions:

Crystallization TemperatureSupersaturation LevelObserved MorphologySource
40-50°CNot specifiedPlate-like crystals researchgate.netresearchgate.net
30°CLow supersaturationFlat rod-like crystals researchgate.netresearchgate.net
30°CHigh supersaturationSlim rod-like crystals researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a crucial technique employed to investigate the surface morphology, particle shape, and size of this compound and its various hydrated forms dergipark.org.trrsc.orgicm.edu.pl. SEM analysis provides detailed visual information about the microstructure, revealing features that are instrumental in understanding the material's properties and behavior.

Studies utilizing SEM have characterized the morphology of this compound dihydrate, confirming the presence of distinct crystal habits such as needles and tablets acs.org. For this compound tetrahydrate (NaB(OH)₄·2H₂O), SEM has been used to analyze its microstructure, providing visual evidence of its crystalline structure researchgate.netkiche.or.kr.

SEM images can also illustrate the impact of this compound as an activating agent on the morphology of other materials. For instance, when this compound tetrahydrate is used to activate carbonized water chestnut shells, SEM reveals a significant morphological transformation from a compact, layered structure to a more fragmented structure with increased porosity and a rougher surface texture, indicating the formation of interconnected pores mdpi.com. This demonstrates the utility of SEM in visualizing changes induced by the compound in composite materials.

Mechanistic Studies of Sodium Metaborate Reactivity

Reactions in Molten Salt Systems

Molten salts serve as a unique medium for chemical reactions, enabling high-temperature processes that are crucial in various industrial applications. researchgate.netexeter.ac.uk Sodium metaborate's reactivity in these systems is of significant interest, particularly its role in decarbonation reactions. Molten salt systems can be categorized as either inert (e.g., metal chlorides) or reactive (e.g., oxides), and they are chosen to provide a suitable temperature range for specific reactions, often between 300 and 1,000°C. exeter.ac.uk

The reaction between sodium metaborate (B1245444) (NaBO₂) and sodium carbonate (Na₂CO₃) has been studied for its potential in chemical recovery processes. acs.org Research shows that this decarbonation reaction proceeds in two distinct phases: a solid-phase reaction followed by a much more rapid liquid-phase reaction. acs.orgscispace.com

A surprising finding is that the reaction initiates in the solid phase at temperatures around 600°C, which is significantly below the melting points of the individual reactants (851°C for sodium carbonate and 966°C for this compound). acs.org As the temperature increases, the rate of carbon dioxide generation in the solid phase reaction accelerates, reaches a maximum, and then ceases before the salt mixture melts. acs.org

Table 1: Experimental Conditions for Molten Phase Decarbonation Reactions This table presents data on the reaction conditions for the molten phase reaction between this compound and Sodium Carbonate.

data='{"columns":[{"id":"Reactant1","label":"Reactant 1"},{"id":"Amount1","label":"Amount 1 (moles)"},{"id":"Reactant2","label":"Reactant 2"},{"id":"Amount2","label":"Amount 2 (moles)"},{"id":"ReactionTemperature","label":"Reaction Temperature (°C)"}],"rows":[{"values":[{"value":"this compound"},{"value":"0.023"},{"value":"Sodium Carbonate"},{"value":"0.023"},{"value":"980"}]},{"values":[{"value":"this compound"},{"value":"0.015"},{"value":"Sodium Carbonate"},{"value":"0.015"},{"value":"980"}]},{"values":[{"value":"this compound"},{"value":"0.010"},{"value":"Sodium Carbonate"},{"value":"0.010"},{"value":"980"}]}]}' /> Data sourced from Industrial & Engineering Chemistry Research. acs.org

In high-temperature reactions, particularly the decarbonation process involving sodium carbonate, it has been proposed that the reaction may proceed through the formation of an intermediate borate (B1201080) species. acs.orgscispace.com Specifically, sodium diborate (Na₄B₂O₅) has been suggested as a key intermediate. acs.orgscispace.com

The favored molten salt technology for high-temperature CO₂ capture is based on sodium orthoborate (Na₃BO₃), which exists in a phase diagram between this compound (NaBO₂) and disodium (B8443419) oxide (Na₂O). advancedsciencenews.com Understanding the interplay and transformation between these different borate species is crucial for controlling high-temperature processes. advancedsciencenews.com In some systems, the reaction product of decarbonation is trisodium (B8492382) borate (Na₃BO₃). wmich.edu Research has focused on the stoichiometry and rate-controlling parameters of the reactions involving this compound and sodium diborate with sodium carbonate. wmich.edu

Interactions in Aqueous Systems

In aqueous solutions, this compound dissolves to form the tetrahydroxyborate anion, B(OH)₄⁻. researchgate.netresearchgate.net Experimental and theoretical studies indicate that over 95% of borate ions in water exist in this form. researchgate.net The structure of these aqueous solutions can be described by the hydrated sodium ion, the hydrated metaborate ion, and the association between these ions. researchgate.net

This compound is known to form complexes with various organic and inorganic species in solution. Its high alkalinity and the ability of borate anions to cross-link with polyhydroxy groups make it reactive with compounds like poly(vinyl alcohol) and small diols. atamanchemicals.comacs.org This complexation chemistry has been studied using techniques such as Boron-11 NMR spectroscopy. acs.org

The interaction of this compound with other species is also relevant in enhanced oil recovery processes, where borates are developed as alkaline agents in alkali-surfactant-polymer (ASP) flooding. borax.com In these systems, this compound can interact with various components of the formulation. Furthermore, when the hydrolysis product of sodium borohydride (B1222165) is managed by adjusting the sodium to boron ratio, a complex mixture of soluble polyborate anions can be formed, including species like B₃O₃(OH)₅²⁻, B₄O₅(OH)₄²⁻, B₃O₃(OH)₄⁻, and B₅O₆(OH)₄⁻. osti.gov

This compound is an alkaline salt with excellent buffering capacity. borax.com A buffer solution works by resisting changes in pH upon the addition of an acid or a base, a mechanism that involves an equilibrium between a weak acid and its conjugate base. numberanalytics.com The effectiveness of a buffer is determined by its buffer capacity, which is a measure of this resistance. numberanalytics.comresearchgate.net

Aqueous solutions of this compound exhibit a moderate increase in pH with increasing concentrations. borax.com Its high solubility allows it to provide a higher concentration of borate ions in solution compared to other borates like borax (B76245) decahydrate (B1171855) at the same temperature. borax.com This property makes it an effective agent for controlling pH in various applications, such as in water-treatment chemicals, heating systems, and industrial fluids where it neutralizes acidic degradation products. borax.com In evaluations of alternative buffering agents for nuclear reactor emergency core cooling systems, this compound tetrahydrate was tested for its buffering capacity, showing a pH change from 8.5 to 7.7 after the addition of aluminum nitrate. nrc.gov

Table 2: Buffering Agent Performance Comparison This table compares the pH change of different potential buffering agents after the addition of an acidic species, indicating their relative buffering capacities.

data='{"columns":[{"id":"BufferingAgent","label":"Buffering Agent"},{"id":"InitialpH","label":"Initial pH"},{"id":"FinalpH","label":"Final pH (after Aluminum Nitrate addition)"},{"id":"pHChange","label":"pH Change"}],"rows":[{"values":[{"value":"this compound (NaMB)"},{"value":"8.5"},{"value":"7.7"},{"value":"0.8"}]},{"values":[{"value":"Trisodium Phosphate (TSP)"},{"value":"8.5"},{"value":"~8.0"},{"value":"~0.5"}]},{"values":[{"value":"Sodium Hydroxide (B78521) (NaOH)"},{"value":"8.5"},{"value":"6.9"},{"value":"1.6"}]}]}' /> Data sourced from the U.S. Nuclear Regulatory Commission. nrc.gov

Conversion Pathways to Related Borates and Boron Compounds

This compound serves as a precursor for the synthesis of other boron compounds. One notable conversion is its reaction with carbon dioxide in an aqueous solution to produce borax (sodium tetraborate (B1243019) decahydrate) and sodium carbonate. researchgate.net This pathway is significant for recycling the byproducts of sodium borohydride hydrolysis. researchgate.net

Furthermore, this compound can be converted back into sodium borohydride (NaBH₄), a valuable hydrogen storage material and reducing agent. researchgate.netmdpi.com One method involves converting the dried borate salt into a series of sodium tetraalkoxyborates. researchgate.net These intermediates are then reacted with a reducing agent like sodium alanate (NaAlH₄) in a suitable solvent to regenerate sodium borohydride. researchgate.net At room temperature in tetrahydrofuran, the same reactants can form partial hydrides like NaBH₃(OR). researchgate.net Another proposed pathway involves the direct reaction of this compound with a reductant at high temperatures (1000°C - 1800°C) to form elemental sodium and boron, which can then be reacted with hydrogen to produce sodium borohydride. google.com Electrochemical methods are also being investigated for the reduction of this compound to sodium borohydride. researchgate.netmdpi.com

Table 3: Table of Compounds data='{"columns":[{"id":"CompoundName","label":"Compound Name"},{"id":"ChemicalFormula","label":"Chemical Formula"}],"rows":[{"values":[{"value":"Aluminum Nitrate"},{"value":"Al(NO₃)₃"}]},{"values":[{"value":"Borax"},{"value":"Na₂B₄O₇·10H₂O"}]},{"values":[{"value":"Carbon Dioxide"},{"value":"CO₂"}]},{"values":[{"value":"Disodium Oxide"},{"value":"Na₂O"}]},{"values":[{"value":"Poly(vinyl alcohol)"},{"value":"(C₂H₄O)n"}]},{"values":[{"value":"Sodium Alanate"},{"value":"NaAlH₄"}]},{"values":[{"value":"Sodium Borohydride"},{"value":"NaBH₄"}]},{"values":[{"value":"Sodium Carbonate"},{"value":"Na₂CO₃"}]},{"values":[{"value":"Sodium Diborate"},{"value":"Na₄B₂O₅"}]},{"values":[{"value":"Sodium Hydroxide"},{"value":"NaOH"}]},{"values":[{"value":"this compound"},{"value":"NaBO₂"}]},{"values":[{"value":"Sodium Orthoborate"},{"value":"Na₃BO₃"}]},{"values":[{"value":"Tetrahydrofuran"},{"value":"C₄H₈O"}]},{"values":[{"value":"Trisodium Borate"},{"value":"Na₃BO₃"}]},{"values":[{"value":"Trisodium Phosphate"},{"value":"Na₃PO₄"}]}]}' />

Electrolytic Conversion to Tetraborate

The conversion of this compound to sodium tetraborate (borax) can be achieved through an electrochemical process. wikipedia.orgsmolecule.com This method involves the electrolysis of a concentrated aqueous solution of this compound tetrahydrate (NaBO₂·4H₂O). wikipedia.org

Detailed research findings indicate that for the process to be effective, a concentrated solution, typically around 20% NaBO₂·4H₂O, is subjected to electrolysis. wikipedia.org The process utilizes an electrolytic cell equipped with an anion exchange membrane and an inert anode, such as gold, palladium, or boron-doped diamond. wikipedia.org During electrolysis, the metaborate anions (BO₂⁻) are oxidized at the anode to form tetraborate anions (B₄O₇²⁻). wikipedia.orgresearchgate.net This conversion results in the precipitation of sodium tetraborate, commonly known as borax, as a white powder from the solution. wikipedia.org

The fundamental anodic reaction is the oxidation of the metaborate ion: wikipedia.org

8BO₂⁻ → 2B₄O₇²⁻ + O₂ + 4e⁻ wikipedia.org

This electrochemical method presents a pathway for recycling this compound, which is a byproduct of sodium borohydride hydrolysis. atamanchemicals.com However, a competing reaction is the oxidation of hydroxide ions (OH⁻), which can reduce the efficiency of the process. wikipedia.org

Table 1: Parameters for Electrolytic Conversion of this compound

ParameterDescriptionSource
Reactant Concentrated aqueous solution of this compound tetrahydrate (NaBO₂·4H₂O) wikipedia.org
Concentration ~20% wikipedia.org
Cell Components Anion exchange membrane, inert anode (e.g., gold, palladium, boron-doped diamond) wikipedia.org
Product Sodium tetraborate (Borax, Na₂B₄O₇), which precipitates as a white powder wikipedia.org
Anode Reaction 8BO₂⁻ → 2B₄O₇²⁻ + O₂ + 4e⁻ wikipedia.org

Reaction with Alkoxides: Formation of Methoxyborates

This compound reacts with alcohols to form tetraalkoxyborates. researchgate.net The reaction with methanol (B129727) is a key example of this reactivity, yielding sodium tetramethoxyborate. wikipedia.orgatamanchemicals.com

For this reaction to proceed, anhydrous this compound is refluxed with methanol. wikipedia.orgatamanchemicals.com The reaction involves the metaborate ion reacting with four molecules of methanol. This process forms the tetramethoxyborate anion, [B(OCH₃)₄]⁻, and water. wikipedia.org The analogous reaction can be performed with ethanol (B145695) to produce sodium tetraethoxyborate. wikipedia.orgatamanchemicals.com

The general equilibrium reaction with an alcohol (represented by ROH, where R is an alkyl group) is: researchgate.net

NaBO₂ + 4 ROH ⇌ Na⁺[B(OR)₄]⁻ + 2 H₂O wikipedia.orgatamanchemicals.comresearchgate.net

These tetraalkoxyborate products can be characterized by multinuclear NMR studies, with ¹¹B NMR chemical shifts for various tetraalkoxyborates appearing in the range of 2.7–3.3 ppm. researchgate.net

Table 2: Reaction of this compound with Methanol

FeatureDescriptionSource
Reactants Anhydrous this compound (NaBO₂), Methanol (CH₃OH) wikipedia.orgatamanchemicals.com
Conditions Reflux wikipedia.orgatamanchemicals.com
Product Sodium Tetramethoxyborate (Na[B(OCH₃)₄]) wikipedia.orgatamanchemicals.com
Chemical Equation Na⁺BO₂⁻ + 4 CH₃OH → Na⁺[B(OCH₃)₄]⁻ + 2 H₂O wikipedia.org
Product Melting Point 253-258 °C wikipedia.org
Product CAS Number 18024-69-6 wikipedia.org

Advanced Applications and Performance Evaluation in Scientific Disciplines

Role in Hydrogen Storage Technologies

Hydrogen is recognized as a promising clean energy carrier, yet its storage remains a significant challenge for widespread adoption. Sodium borohydride (B1222165) (NaBH₄) has emerged as a compelling candidate for hydrogen storage dueating to its high theoretical hydrogen storage capacity, approximately 10.8% by weight, and its ability to release hydrogen safely and rapidly upon contact with water mdpi.comaip.orgencyclopedia.pubsc.edu. In this context, sodium metaborate (B1245444) plays a pivotal role as the primary byproduct of the hydrogen generation process from sodium borohydride mdpi.comaip.orgencyclopedia.pubsc.edugoogle.comwikipedia.orgscielo.br. The efficient and cost-effective recycling of sodium metaborate back into sodium borohydride is considered a critical factor for establishing a sustainable, closed-loop hydrogen economy mdpi.comaip.orgencyclopedia.pubresearch.csiro.auenergy.govubc.ca.

Investigation of this compound as a Byproduct in Borohydride Hydrolysis

The hydrogen release from sodium borohydride occurs through a hydrolysis reaction, which can be represented by the following balanced chemical equation: NaBH₄ + 2H₂O → NaBO₂·xH₂O + 4H₂ + heat mdpi.comaip.orgsc.eduwikipedia.org.

A significant challenge associated with the hydrolysis process is the low solubility of this compound in water, reported as 0.28 g/mL at 25 °C. This limited solubility can lead to the crystallization and precipitation of the byproduct within the hydrogen generation system, potentially hindering its long-term operation nih.gov. Furthermore, the hydrolysis reaction is exothermic, and the increase in pH that occurs during the reaction can stabilize the unreacted borohydride and consequently slow down the hydrogen release rate .

Optimization of Borate (B1201080) Recyclability in Hydrogen Economy Frameworks

The economic viability and sustainability of sodium borohydride as a hydrogen carrier heavily depend on the efficient regeneration of this compound back into sodium borohydride. Researchers have explored various methods for this recycling process, including thermochemical, mechanochemical, and electrochemical approaches mdpi.comaip.orgencyclopedia.pubresearch.csiro.auenergy.govubc.caacs.org.

Thermochemical Methods: These methods typically involve reacting this compound with hydrogen gas under high pressures and utilizing metallic magnesium (Mg) as a reducing agent at elevated temperatures, often exceeding 500 °C mdpi.comencyclopedia.pub. For instance, one study reported achieving a high sodium borohydride yield of 97-98% by reacting this compound with magnesium hydride (MgH₂) and hydrogen gas researchgate.net.

Mechanochemical Methods (Ball Milling): Ball milling has been investigated as an energy-efficient alternative for regenerating sodium borohydride. This approach involves mechanically milling hydrated this compound (NaBO₂·xH₂O) with magnesium (Mg) to produce NaBH₄. This method avoids the energy-intensive dehydration step of the metaborate and the need for expensive magnesium hydride as a direct reactant. Studies have demonstrated regeneration yields of 68.55% and 64.06% for NaBO₂·2H₂O and NaBO₂·4H₂O, respectively, using this technique chemistryviews.org. Another study successfully regenerated NaBH₄ with a maximum yield of 74% from NaBO₂·4H₂O by ball milling with magnesium silicide (Mg₂Si) at room temperature under an argon atmosphere researchgate.net.

Electrochemical Methods: Electrochemical reduction processes aim to convert this compound directly into sodium borohydride through the application of an electric current mdpi.comencyclopedia.pububc.ca. While promising for an economically feasible and environmentally friendly solution, challenges remain in improving conversion efficiencies and addressing competing reactions, such as the reduction of hydroxide (B78521) ions mdpi.comencyclopedia.pub. Research indicates that potassium hydroxide (KOH) as an electrolyte can be advantageous for enhancing this compound solubility and extending the half-life of sodium borohydride, whereas sodium hydroxide (NaOH) leads to higher ionic conductivity, making it more suitable for the electroreduction of this compound ubc.ca.

The current regeneration processes for sodium borohydride are often characterized by high costs and significant energy consumption, which pose barriers to their large-scale commercialization aip.orgresearch.csiro.auenergy.govubc.ca. Therefore, ongoing research is focused on developing more cost-effective and higher-yield regeneration systems, potentially powered by renewable energy sources, to ensure the sustainability of a green hydrogen economy research.csiro.au.

Beyond direct regeneration, an alternative strategy involves converting this compound into boric acid (H₃BO₃), which then serves as a raw material for subsequent sodium borohydride synthesis energy.govacs.org. Approximately 55% of this compound can be converted to boric acid through this process acs.org.

The following table summarizes some key regeneration methods and their reported yields:

Regeneration MethodReactantsConditionsReported Yield (%)Reference
ThermochemicalNaBO₂ + MgH₂ + H₂High pressures, >500 °C97-98 researchgate.net
MechanochemicalNaBO₂·2H₂O + MgBall milling, ambient temperature68.55 chemistryviews.org
MechanochemicalNaBO₂·4H₂O + MgBall milling, ambient temperature64.06 chemistryviews.org
MechanochemicalNaBO₂·4H₂O + Mg₂SiBall milling, room temperature, argon atmosphere74 (maximum) researchgate.net
ElectrochemicalNaBO₂ (in alkaline solution)Electrolytic reduction (e.g., with Ag gauze cathode, 0.5 V, 24-48 h)10-17 encyclopedia.pub

Catalytic Systems and Reaction Enhancement

This compound demonstrates significant potential as a component in various catalytic systems and for enhancing reaction processes smolecule.com.

This compound in Advanced Oxidation Processes for Environmental Remediation

This compound is utilized in advanced oxidation processes (AOPs) for environmental remediation, particularly in the efficient removal of organic pollutants. Its application in this compound/peroxymonosulfate (B1194676) (NaBO₂/PMS) catalytic systems offers an environmentally friendly alternative to conventional treatment methods smolecule.comsigmaaldrich.com. These systems leverage the oxidative power generated through the activation of peroxymonosulfate.

Mechanistic Studies of Peroxymonosulfate (PMS) Activation by this compound

While specific detailed mechanistic studies on the activation of peroxymonosulfate (PMS) by this compound were not extensively detailed in the provided search results, the use of NaBO₂/PMS systems is highlighted for the degradation of organic contaminants smolecule.comsigmaaldrich.com. The catalytic role of this compound in these advanced oxidation processes involves facilitating the generation of reactive oxygen species from PMS, which are highly effective in breaking down various organic pollutants in water treatment applications.

Role as a Precursor in Catalyst Synthesis and Development

This compound serves as a valuable precursor and boron source in the synthesis and development of various functional materials and catalysts with tailored properties smolecule.commdpi.com.

One notable application is its use in the synthesis of boron-doped porous carbons. In this process, this compound tetrahydrate (NaBO₂·4H₂O) acts as both a pore-forming agent and a boron source. This dual role allows for the creation of materials with controlled microporosity and boron concentration, which are highly effective for applications such as carbon dioxide (CO₂) adsorption mdpi.com. Research indicates that higher activation temperatures during synthesis can lead to enhanced boron incorporation within the carbon matrix, influencing the material's electronic properties and CO₂ adsorption performance mdpi.com.

Furthermore, this compound has been investigated for its ability to enhance the flame-retardant properties of materials, such as epoxy fireproof coatings, by incorporating it during their synthesis smolecule.comsigmaaldrich.com. Its chemical interaction with carbon dioxide also leads to the formation of sodium carbonate and this compound, making it relevant in the development of sodium-based borate adsorbents for CO₂ capture at high temperatures acs.org.

Materials Science and Engineering Applications

This compound plays a crucial role in several materials science and engineering applications, contributing to the modification of material properties and the development of new functionalities.

Investigations in Borosilicate Glass Manufacturing and Properties

This compound is a key ingredient in the manufacturing of borosilicate glasses techscience.comamericanelements.comfishersci.ca. Borates, including this compound, function as fluxing agents, which are critical for reducing the processing temperatures required during glass production. This reduction in melting temperature and viscosity of the glass melt leads to significant energy savings and improved production efficiency borax.comdntb.gov.ua.

The incorporation of boron oxide (B₂O₃), derived from borates, imparts several distinct and desirable properties to borosilicate glass. These include enhanced thermal shock resistance, improved chemical resistance, increased aqueous durability, and superior physical strength dntb.gov.uaacs.org. Borosilicate glass is characterized by a relatively high content of B₂O₃, typically ranging from 5% to 20% of the total glass batch dntb.gov.uaacs.org. A common composition for low-expansion borosilicate glass includes approximately 80% silica (B1680970) (SiO₂), 13% boric oxide, 4% sodium or potassium oxide, and 2–3% aluminum oxide fishersci.ca. The anhydrous form of this compound itself fuses into a clear glass at 966°C (1770°F) americanelements.com.

ComponentApproximate Concentration in Low-Expansion Borosilicate Glass (%)Role/Properties Imparted
Silica (SiO₂)~80Primary glass-forming agent, structural backbone
Boric Oxide (B₂O₃)~13 (overall 5-20% in borosilicate glass)Reduces thermal expansion, enhances thermal shock resistance, improves chemical durability, lowers viscosity, aids melting borax.comdntb.gov.uaacs.orgfishersci.ca
Sodium Oxide (Na₂O) / Potassium Oxide (K₂O)~4Fluxing agent, lowers melting temperature fishersci.ca
Aluminum Oxide (Al₂O₃)2–3Improves durability and strength fishersci.ca

Enhancement of Flame-Retardant Properties in Polymer Composites

Boron compounds, including this compound, are recognized as effective halogen-free flame retardants with low toxicity and high thermal stability, finding application in various polymer and cellulosic-based systems borax.comresearchgate.netgoogle.com. This compound tetrahydrate, for instance, is utilized in the textile industry as a flame retardant mdpi.com.

The flame-retardant mechanisms of borates are multifaceted, involving both physical and chemical phenomena techscience.com. When exposed to fire, borates can release water from their structure, which helps to inhibit flames nih.gov. They also promote the formation of a carbonaceous char and a protective vitreous (glassy) layer on the material's surface techscience.comborax.comnih.gov. This vitreous layer acts as an insulator, slowing down pyrolysis (thermal decomposition) and creating a barrier that hinders the release of additional combustible gases, thereby suppressing smoke formation and afterglow borax.comnih.gov. This mechanism effectively limits the access of oxygen to the underlying material and prevents the escape of flammable volatiles techscience.comgoogle.com.

Research has demonstrated the efficacy of hydrated this compound in enhancing the flame retardancy of cotton fabric, increasing its Limiting Oxygen Index (LOI) value from 17.2% to 28.5% easychem.org. Furthermore, in the context of graphene-based composites, hydrated this compound has been shown to improve the fire-retardant properties of substrates like paper and polymers (e.g., polyvinyl alcohol, polystyrene) by promoting strong binding between layers of graphene-based material and the substrate. This creates a robust fire retardant system where the borate acts as a chemical heat-sink, slowing thermal degradation, and the graphene layers provide a gas-impermeable and thermal barrier google.comitu.edu.tr.

Role in Adhesive Chemistry: Cross-linking and Rheological Modifications

This compound is widely employed in adhesive chemistry, particularly in the formulation of starch and dextrin-based adhesives techscience.comamericanelements.comfishersci.caresearchgate.netgoogle.com. Its efficacy stems from its high alkalinity and the ability of borate anions to undergo cross-linking reactions with polyhydroxy groups present in starch and dextrin (B1630399) molecules techscience.comamericanelements.comfishersci.cagoogle.com.

This cross-linking mechanism leads to significant rheological modifications, resulting in adhesives with increased viscosity, quicker tack, and improved fluidity techscience.comamericanelements.comfishersci.caresearchgate.netgoogle.com. This compound achieves this by helping to break the hydrogen bonding between starch chains, leading to a more highly branched, higher molecular weight polymer structure americanelements.com. The addition of borates also enhances the film-forming properties and water-holding capabilities of the adhesive. In some formulations, sodium hydroxide is added to convert borax (B76245) (sodium tetraborate (B1243019) decahydrate) into the more active this compound, further enhancing these properties. The concentration of borate in dextrin/starch adhesives can be up to 10% mdpi.com.

Property ModifiedEffect of this compoundMechanism
ViscosityIncreasedCross-linking of polyhydroxy groups in starch/dextrin; formation of higher molecular weight, branched polymers techscience.comamericanelements.comfishersci.cagoogle.com
TackQuicker and increasedEnhanced interchain linkages and structural changes in polymers techscience.comamericanelements.comfishersci.cagoogle.com
FluidityImprovedOptimized rheological properties for easier application techscience.comamericanelements.comfishersci.cagoogle.com
Film FormingImprovedAids in creating a cohesive adhesive layer
Water HoldingImprovedMinimizes water penetration through paper substrates

Development of Water Treatment Chemicals and Corrosion Inhibition Mechanisms

This compound is a valuable component in the formulation of various water treatment chemicals, primarily due to its ability to control pH and inhibit corrosion techscience.comamericanelements.comfishersci.cagoogle.com. It is widely incorporated into proprietary chemicals used for protecting central heating systems and cooling towers against corrosion techscience.comamericanelements.comfishersci.cagoogle.com.

In these applications, this compound contributes to anti-corrosion mechanisms and reacts with acidic degradation products that can form in industrial fluids and automotive systems techscience.comamericanelements.com. Its alkaline nature also makes it effective in hard-surface cleaners, where it aids in the removal of oil, grease, rust, scale, and other particulates from metal or glass surfaces by enhancing the cleaning action techscience.comamericanelements.comfishersci.cagoogle.com. Furthermore, this compound can function as a scale inhibitor, helping to prevent the formation and deposition of mineral scales in water systems. Studies have shown that this compound can effectively adjust the pH of water systems, which is crucial for maintaining low corrosivity, particularly for mild steel.

Application AreaRole of this compoundMechanism/Benefit
Water Treatment (Heating/Cooling Systems)Corrosion inhibitor, pH controlProtects against corrosion, neutralizes acidic by-products techscience.comamericanelements.comfishersci.cagoogle.com
Industrial/Automotive FluidsAnti-corrosion agentPrevents corrosion, reacts with acidic degradation products techscience.comamericanelements.com
Hard-Surface CleanersCleaning enhancerAlkaline conditions facilitate removal of oil, grease, rust, scale techscience.comamericanelements.comfishersci.cagoogle.com
General Water SystemsScale inhibitorHelps prevent mineral scale formation and deposition

Enhanced Oil Recovery (EOR) Processes

This compound is increasingly recognized as a promising alkaline agent in Enhanced Oil Recovery (EOR) processes, particularly in Alkali-Surfactant-Polymer (ASP) flooding, offering solutions to challenges associated with conventional alkalis techscience.comamericanelements.com.

Interfacial Tension Reduction Studies in ASP Flooding

In ASP flooding, this compound serves as a novel alkali that can mitigate negative effects often caused by conventional alkaline agents like sodium carbonate. A significant advantage of this compound is its ability to reduce the adsorption loss of the surfactant and substantially decrease the interfacial tension (IFT) between crude oil and the injected fluid easychem.org. This reduction in IFT is crucial for mobilizing residual oil trapped in the reservoir.

This compound provides effective alkaline buffering, maintaining high pH values (approximately 11 for 10,000 mg/L concentrations), which is sufficient for chemical flooding borax.com. A key benefit of this compound over conventional alkalis is its high tolerance to divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). It can sequester these ions, preventing the formation of precipitates that commonly occur with sodium carbonate in hard brine, thus eliminating the need for costly water softening processes borax.com. This characteristic expands the applicability of ASP flooding to reservoirs with hard, saline formation brines borax.com.

Experimental coreflood studies have demonstrated the effectiveness of this compound in ASP formulations. Formulations containing this compound and hard brine have achieved nearly 100% oil recovery with no indication of precipitate formation borax.com. In Berea sandstone at 55°C, this compound ASP floods recovered 97-99% of residual oil after waterflooding, with a final oil saturation between 0.5-2%. At higher temperatures (100°C) in Bentheimer sandstone, 96% tertiary oil recovery was observed, leaving a residual oil saturation of 2.6%. Furthermore, surfactant retention in these systems was found to be notably low (e.g., 0.18 mg/g rock in Berea, 0.07 mg/g rock in Bentheimer).

The presence of this compound as an alkali can also generate in-situ surfactants by reacting with acidic components present in the crude oil, further contributing to IFT reduction and improved oil recovery easychem.org. For instance, a 0.6% concentration of this compound reduced IFT from 10.8 mN/m to 0.678 mN/m in one study easychem.org. In another study involving a combination with acrylic acid, the IFT was reduced from 14.9 mN/m to 0.401 mN/m using an optimized concentration of acrylic acid, this compound, and surfactant. In carbonate reservoirs, a specific ratio of acrylic acid to this compound (0.7:1.0) was found to be optimal for preventing precipitations and maintaining solution compatibility for extended periods at elevated temperatures (80°C).

ParameterObservation/Result with this compound in ASP FloodingReference
pH of Solution (10,000 mg/L)~11 (sufficient for chemical flooding) borax.com
Tolerance to Divalent Cations (Ca²⁺, Mg²⁺)High; sequesters ions, prevents precipitation in hard brine borax.com
Oil Recovery (Berea sandstone, 55°C)97-99% of residual oil after waterflood
Final Oil Saturation (Berea sandstone, 55°C)0.5-2%
Tertiary Oil Recovery (Bentheimer sandstone, 100°C)96%
Residual Oil Saturation (Bentheimer sandstone, 100°C)2.6%
Surfactant Retention (Berea sandstone)0.18 mg/g rock (68%)
Surfactant Retention (Bentheimer sandstone)0.07 mg/g rock (30%)
IFT Reduction (0.6% alkali)From 10.8 mN/m to 0.678 mN/m easychem.org
IFT Reduction (Optimum acid-alkali-surfactant)From 14.9 mN/m to 0.401 mN/m
Optimum Acrylic Acid:this compound Ratio (for compatibility at 80°C)0.7:1.0

Rheological Characterization of Polymer Solutions with this compound

This compound plays a significant role in modifying the rheological properties of polymer solutions, particularly in applications such as enhanced oil recovery (EOR) and adhesive formulations. In alkali/surfactant/polymer (ASP) flooding for EOR, this compound, as a weak alkali, has been observed to cause less viscosity reduction in polymer solutions compared to stronger alkalis. capes.gov.br This characteristic is beneficial for maintaining the desired flow properties of the injected fluid within oil reservoirs. capes.gov.br

Furthermore, in the context of starch-based adhesives, this compound's high alkalinity facilitates the breaking of hydrogen bonds between starch chains. atamanchemicals.comborax.com This process leads to more extensive chemical changes, resulting in a more highly branched chain polymer with a higher molecular weight. borax.com The consequence of these chemical modifications is an improvement in the adhesive's rheological properties, including increased viscosity, quicker tack, and enhanced fluidity. atamanchemicals.comborax.com These attributes are critical for the efficient operation of high-speed machinery, such as those used in corrugated paperboard production, where quick tack at relatively low temperatures is essential. borax.com

Scale Precipitation Mitigation Research

Research indicates that this compound can effectively prevent scale precipitation, a common issue in various industrial processes, including enhanced oil recovery and desalination. capes.gov.brresearchgate.netgoogle.com In ASP flooding, this compound has been identified as a suitable alkali for reservoirs containing hard brine, demonstrating the ability to tolerate calcium concentrations up to 6,000 ppm. researchgate.net This property is crucial in minimizing formation damage caused by the interaction between injected chemicals and reservoir components, which can otherwise lead to precipitation and loss of injectivity. researchgate.net

Carbon Capture and Utilization Technologies

This compound is emerging as a key compound in the development of advanced carbon capture and utilization (CCU) technologies, offering pathways for CO₂ fixation and the synthesis of value-added chemicals. advancedsciencenews.comcarbonherald.comijcce.ac.irresearchgate.netresearchgate.net Its applications span from high-temperature CO₂ absorption in molten salt systems to its use as an activating agent in the production of porous carbon adsorbents. advancedsciencenews.commdpi.com

Molten ionic sodium borates, which include this compound, have shown promise for high-temperature CO₂ capture, operating efficiently in the range of 500-700°C. advancedsciencenews.comcarbonherald.com This technology is particularly relevant for energy-intensive industries that generate CO₂ at elevated temperatures, potentially bypassing the need for significant cooling prior to capture. advancedsciencenews.comcarbonherald.com These systems have demonstrated remarkable CO₂ absorption capabilities, capturing over 99.9% of incoming CO₂. advancedsciencenews.comcarbonherald.com

Furthermore, this compound tetrahydrate (NaBO₂·4H₂O) has been utilized as an environmentally friendly activating agent for synthesizing boron-doped porous carbons from biomass precursors like water chestnut shells. mdpi.com These materials exhibit high CO₂ adsorption capacities and selectivity, making them suitable for mitigating carbon emissions from flue gas. mdpi.com

Carbonation Reaction Mechanisms of this compound for CO₂ Fixation

The carbonation reaction of this compound for CO₂ fixation involves a series of chemical transformations leading to the formation of industrially important chemicals such as sodium carbonate, sodium bicarbonate, and boric acid. ijcce.ac.irresearchgate.net In aqueous solutions, the metaborate ion is often represented as the tetrahedral monoborate ion, B(OH)₄⁻, which can be abbreviated as BO₂⁻ for simplicity in reaction mechanisms. researchgate.net

The primary reaction pathway involves this compound reacting with carbon dioxide to yield sodium carbonate (or sodium bicarbonate, depending on the solution's pH) and boric acid. researchgate.net Subsequently, borax (sodium tetraborate) can form through the reaction between any remaining this compound and the newly formed boric acid. researchgate.net This process not only captures CO₂ but also offers a route for recycling by-products from other processes, such as sodium borohydride hydrolysis, into valuable chemicals. ijcce.ac.irresearchgate.net

Research indicates that the hydration factor of this compound does not significantly alter the carbonation reaction pathway or its yield; instead, the number of reactive ions plays a more crucial role. ijcce.ac.ir At relatively low temperatures (below 400 °C), alternative reaction pathways have been proposed and validated through thermodynamic calculations. researchgate.netnih.gov Both hydrated and dehydrated forms of this compound exhibit high CO₂ sorption capacities up to 400 °C, with decomposition of products occurring beyond this temperature. researchgate.netkocaeli.edu.tr

Thermodynamic and Structural Factors Influencing CO₂ Capture Efficiency

The efficiency of CO₂ capture using this compound is profoundly influenced by a combination of thermodynamic and structural factors. Key parameters include reaction temperature, this compound concentration, carbon dioxide flow rate, and the molar ratio of this compound to sodium hydroxide. ijcce.ac.irijcce.ac.ir

Temperature's Influence: The solubility of reactants is a critical bottleneck in the carbonation reaction. While the solubility of CO₂ decreases with increasing temperature, the solubility of this compound increases linearly. ijcce.ac.ir This creates a complex interplay where lower temperatures (e.g., 0-25 °C) can enhance CO₂ capture due to higher gas solubility, even if this compound's solubility is lower. ijcce.ac.ir Conversely, at higher temperatures, the concentration of this compound becomes a more dominant factor, suggesting a simultaneous influence of both reactant concentrations on CO₂ consumption yield. ijcce.ac.ir

Optimal Reaction Conditions: Studies have determined optimal conditions for the carbonation reaction in this compound solutions. For instance, an optimal reaction temperature of 24.0 ± 1.0 °C, a carbon dioxide flow rate of 300 ± 10 mL/min, and a this compound to sodium hydroxide molar ratio of 1.23 ± 0.03 mol/mol have been identified. ijcce.ac.irijcce.ac.ir Under these conditions, the rate of carbon dioxide consumption can reach approximately 0.80 mol CO₂/min. ijcce.ac.irijcce.ac.ir

Structural Properties and Kinetics: The structural properties of this compound, which are affected by thermal exposure, are directly linked to its CO₂ conversion efficiency. researchgate.netnih.govkocaeli.edu.tr A temperature of 400 °C has been identified as a critical point for both dehydration of this compound and achieving maximum carbonation conversion. researchgate.netnih.gov

The carbonation reaction typically proceeds in two distinct stages: an initial surface reaction-controlled stage and a subsequent internal diffusion-controlled stage. kocaeli.edu.tracs.org Detailed kinetic studies have quantified the energetic requirements for these stages:

Table 1: Kinetic Parameters for CO₂ Carbonation with this compound kocaeli.edu.tr

ParameterReaction-Controlled RegionDiffusion-Controlled Region
Apparent Activation Energy11.8 kJ/mol18.2 kJ/mol
Pre-exponential Factor3.5 × 10⁶ cm²/min6.5 × 10⁻⁵ cm²/min

These findings underscore the importance of optimizing both chemical and physical parameters to maximize CO₂ capture efficiency with this compound.

Theoretical and Computational Chemistry of Sodium Metaborate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of multi-atom systems. For sodium metaborate (B1245444), DFT studies have provided critical insights into its fundamental physical and chemical properties.

DFT calculations have been instrumental in characterizing the electronic structure of bulk sodium metaborate (NaBO₂). Studies indicate that NaBO₂ is a transparent material with potential applications in optical devices due to its electronic and optical properties atamanchemicals.comwikipedia.org.

The direct band gap of NaBO₂ at the Γ point has been calculated using various approximations within DFT. For instance, values of 3.81 eV and 4.16 eV were obtained using the Local Density Approximation (LDA) and Perdew-Burke-Ernzerhof (PBE) approximations, respectively atamanchemicals.com. These values are typically underestimated by standard DFT methods.

The optical properties, including the optical absorption spectrum, have also been investigated. NaBO₂ exhibits characteristics of a transparent material, making it suitable for optical applications atamanchemicals.comwikipedia.org.

Table 1: Calculated Band Gap Values for NaBO₂ using DFT

ApproximationDirect Band Gap at Γ Point (eV)
LDA3.81 atamanchemicals.com
PBE4.16 atamanchemicals.com

The dynamical stability of this compound has been confirmed through the investigation of its phonon dispersion curves using DFT. Calculations indicate that the NaBO₂ compound is dynamically stable in its rhombohedral phase, which aligns well with experimental observations atamanchemicals.comwikipedia.orgwikipedia.org. Furthermore, cohesive energy calculations support the thermodynamic stability of this material atamanchemicals.comwikipedia.org.

DFT calculations have been applied to understand the molecular geometry and energetics of various borate (B1201080) species relevant to this compound, particularly in the context of its hydration and hydrolysis. During the thermal dehydration of hydrated sodium metaborates, a transformation from tetrahedrally coordinated boron to trigonal boron occurs americanelements.comacs.org. For instance, in this compound dihydrate (NaBO₂·2H₂O), boron is tetrahedrally coordinated as NaB(OH)₄ americanelements.comacs.org. Upon heating, it dehydrates to Na₃[B₃O₅(OH)₂] (x = 1/3), where boron adopts a trigonal coordination, and further to Na₃B₃O₆ (x = 0) americanelements.comacs.org. DFT has been utilized to compute Raman spectra for these hydrated and dehydrated forms, showing good agreement with experimental vibrational frequencies americanelements.comacs.org.

In aqueous solutions, DFT studies have also investigated the transformation processes and energetics between different boron species, including boric acid (B(OH)₃), tetrahydroxyborate (B(OH)₄⁻), triborate (B₃O₃(OH)₄⁻), and tetraborate (B1243019) (B₄O₅(OH)₄²⁻) acs.orgrsc.org. These studies provide insights into how these species interconvert as a function of boron concentration acs.org. For example, the hydrolysis process of B₄O₅(OH)₄²⁻ and B₃O₃(OH)₄⁻ has been calculated using DFT, detailing the energy profiles of these transformations acs.org. The structure and stability of contact ion pairs, such as [NaB(OH)₄(H₂O)₆]⁰ clusters, have also been investigated using DFT, confirming the formation of contact ion pairs between Na⁺ and B(OH)₄⁻ americanelements.comrsc.orgresearchgate.net.

DFT calculations, often combined with experimental techniques like X-ray diffraction, have provided a detailed analysis of ion hydration and association in aqueous this compound solutions. These studies reveal the solution structures involving borate ion hydration and sodium borate association rsc.orgwikipedia.orgwikidata.org.

For hydrated sodium cations, DFT calculations indicate that in diluted solutions, sodium cations are surrounded by approximately six water molecules in an octahedral geometry wikipedia.org. As the concentration increases, some water molecules are replaced by oxygen atoms from the borate ion, leading to the formation of contact ion pairs rsc.orgwikipedia.orgwikidata.org. The average coordination number of water molecules around the sodium ion decreases with increasing salt concentration, while the direct binding of the borate ion's oxygen atom to sodium increases to maintain the octahedral hydration shell rsc.orgwikidata.org.

The tetrahydroxyborate ion (B(OH)₄⁻) is the dominant borate species in aqueous this compound solutions americanelements.comresearchgate.net. The average number of water molecules around the borate ion has been reported to increase with increasing salt concentration rsc.orgwikidata.org.

Table 2: Hydration Numbers and Distances in Aqueous this compound Solutions (from X-ray diffraction and DFT)

Ion/InteractionSalt Concentration (mol dm⁻³)Average Coordination Number (Water Molecules)Distance (Å)
Na⁺15.4 ± 0.7 rsc.orgwikidata.org2.34 rsc.orgwikidata.org
Na⁺34.6 ± 1.0 rsc.orgwikidata.org2.34 rsc.orgwikidata.org
Na⁺53.7 ± 1.2 rsc.orgwikidata.org2.34 rsc.orgwikidata.org
B(OH)₄⁻113.9 ± 1.8 rsc.orgwikidata.org3.72 rsc.orgwikidata.org
B(OH)₄⁻314.2 ± 1.8 rsc.orgwikidata.org3.72 rsc.orgwikidata.org
B(OH)₄⁻516.1 ± 2.4 rsc.orgwikidata.org3.72 rsc.orgwikidata.org
Na–O(B) Contact10.2 ± 0.5 rsc.orgwikidata.org2.34 rsc.orgwikidata.org
Na–O(B) Contact31.0 ± 0.8 rsc.orgwikidata.org2.34 rsc.orgwikidata.org
Na–O(B) Contact52.1 ± 1.3 rsc.orgwikidata.org2.34 rsc.orgwikidata.org

Many-Body Perturbation Theory Approaches (e.g., G₀W₀+BSE)

Many-Body Perturbation Theory (MBPT) approaches, such as the G₀W₀ approximation coupled with the Bethe-Salpeter Equation (BSE), are employed to overcome the limitations of standard DFT in accurately predicting band gaps and optical properties, particularly by accounting for quasi-particle and excitonic effects atamanchemicals.comwikipedia.orgbrainly.ineasychem.orgnih.gov.

For this compound (NaBO₂), the G₀W₀ approximation has been used to calculate the quasi-particle band gap, which significantly increases the band gap values compared to DFT-LDA/PBE results atamanchemicals.comwikipedia.org. For instance, the direct band gap of NaBO₂ at the Γ point increased to 6.78 eV (from LDA starting point) and 6.57 eV (from PBE starting point) when considering quasi-particle effects in G₀W₀ calculations atamanchemicals.com.

The Bethe-Salpeter Equation (BSE) is then applied on top of G₀W₀ to include electron-hole interactions (excitonic effects), which are crucial for accurately predicting optical absorption spectra atamanchemicals.comwikipedia.orgbrainly.ineasychem.orgnih.gov. The inclusion of these excitonic effects leads to a redshift of the optical absorption spectrum compared to results obtained without considering electron-hole interactions (e.g., G₀W₀+RPA) atamanchemicals.comwikipedia.org.

The optical gap, considering electron-hole effects within the G₀W₀+BSE approach, has been reported as 5.83 eV (LDA starting point) and 5.71 eV (PBE starting point) for NaBO₂ atamanchemicals.comwikipedia.org. The calculated exciton (B1674681) binding energy for NaBO₂ is approximately 0.95 eV (LDA) and 0.86 eV (PBE), highlighting the significant role of excitons in its optical response atamanchemicals.comwikipedia.org. These findings further support this compound as a transparent material with potential for optical device applications atamanchemicals.comwikipedia.org.

Table 3: Calculated Band Gap and Exciton Binding Energy for NaBO₂ using G₀W₀+BSE

Method/Starting PointQuasi-particle Band Gap (eV)Optical Gap (eV)Exciton Binding Energy (eV)
G₀W₀ (LDA)6.78 atamanchemicals.com--
G₀W₀ (PBE)6.57 atamanchemicals.com--
G₀W₀+BSE (LDA)-5.83 atamanchemicals.comwikipedia.org0.95 atamanchemicals.comwikipedia.org
G₀W₀+BSE (PBE)-5.71 atamanchemicals.comwikipedia.org0.86 atamanchemicals.comwikipedia.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful tools for investigating the behavior of atoms and molecules over time, offering a dynamic perspective on the structural and transport properties of complex systems involving this compound.

Understanding Temperature-Dependent Structure in Molten Borates

MD simulations, complemented by experimental techniques like X-ray diffraction, have been instrumental in elucidating the temperature-dependent structural transitions observed in molten sodium borates. Studies on molten Na₂B₄O₇, for instance, reveal a continuous structural evolution. At temperatures significantly above the liquidus (e.g., ≳300 K), the melt exhibits a low-density, depolymerized structure. As the temperature decreases towards the glass transition, the melt undergoes a transition to a denser, more polymerized state. This structural evolution is largely driven by changes in the boron-oxygen (B–O) coordination number acs.organl.gov.

Research indicates that the temperature dependence of the mean B–O coordination number is strongly composition-dependent, particularly within the 20–50 mol% Na₂O range. In this region, a negative correlation between temperature and B–O coordination is observed, meaning that as temperature increases, the average B–O coordination number tends to decrease. This phenomenon is attributed to the shift in equilibrium of reactions such as BØ₄⁻ + BØ₃ ⇌ BØ₃ + BØ₂O⁻ to the right with increasing temperature, leading to depolymerization through the formation of non-bridging oxygen atoms osti.govresearchgate.net.

Ion Exchange Dynamics in Aqueous Solutions

In aqueous solutions, this compound predominantly exists in the form of the tetrahydroxyborate ion, B(OH)₄⁻, accounting for over 95% of borate species researchgate.net. MD simulations have been extensively utilized to study the thermophysical and transport properties of these solutions. For example, simulations of aqueous NaB(OH)₄ solutions have computed densities, viscosities, and self-diffusivities of H₂, Na⁺, and B(OH)₄⁻ across a range of temperatures (298–353 K) and concentrations (0–5 mol NaB(OH)₄/kg water) acs.org. These simulations are crucial for understanding how the presence of NaB(OH)₄, often formed as a byproduct of sodium borohydride (B1222165) (NaBH₄) hydrolysis, influences solution properties acs.org.

MD simulations accurately reproduce experimental data for densities and viscosities, with deviations typically within 2.5% at 298 K up to 5 mol NaB(OH)₄/kg water. Electrical conductivities computed from simulations show approximately 10% deviation from experimental values in the same concentration range acs.org.

The dynamics of ion exchange within the hydration shells of Na⁺ and B(OH)₄⁻ ions in aqueous solutions have also been investigated. Studies using quantum mechanics/molecular mechanics (QM/MM) methods, for instance, have shown considerable water exchange reactions within the first solvation shell of Na⁺ ions. The radial distribution functions (RDFs) obtained from these simulations provide insights into the hydration distances and numbers of these ions. For Na⁺, the maximum probability for the Na–O bond length is observed at approximately 2.39 Å researchgate.net.

MD simulations typically involve systems comprising a large number of water molecules (e.g., 1000 H₂O molecules) and varying numbers of Na⁺ and B(OH)₄⁻ ions depending on the molality, with simulations conducted at different temperatures and pressures to capture a comprehensive picture of ion dynamics acs.org.

Ab Initio Calculations for Vibrational Spectra and Aqueous Speciation

Ab initio calculations, rooted in quantum mechanics, are fundamental for predicting the electronic structure, vibrational spectra, and aqueous speciation of this compound and related boron-containing compounds without empirical parameters.

These calculations are often coupled with spectroscopic techniques, such as Raman spectroscopy, to provide a detailed understanding of the species present in solution and their characteristic vibrational frequencies. For instance, ab initio and Density Functional Theory (DFT) calculations have been employed to optimize the geometries of borate species, including B(OH)₄⁻ researchgate.netrsc.org.

Raman spectroscopic and ab initio investigations of aqueous sodium borate solutions under various conditions, including alkaline and hydrothermal environments, have identified several key boron-containing species. These include boric acid (B(OH)₃), the borate ion (B(OH)₄⁻), and various polyborate species such as triborate ([B₃O₃(OH)₄]⁻), tetraborate ([B₄O₅(OH)₄]²⁻), and pentaborate ([B₅O₆(OH)₄]⁻) researchgate.netacs.org. A weak high-frequency shoulder on the borate band in Raman spectra may also suggest the presence of the diborate species ([B₂O(OH)₅]⁻) acs.org.

Ab initio calculations help assign characteristic vibrational frequencies to these species. For example, a prominent band at 865 cm⁻¹ in the reduced isotropic Raman spectra of NaB(OH)₄ solutions is observed, which overlaps with the boric acid B(OH)₃ band at 879 cm⁻¹ and increases in intensity at elevated temperatures rsc.org.

Computational methods, such as those implemented in Gaussian software using MP2 or B3LYP levels of theory with various basis sets (e.g., 6-311+G*), are used to perform geometry optimizations and calculate vibrational frequencies. These theoretical results are then compared with experimental Raman spectra to confirm the presence and relative abundance of different boron species in solution. This combined approach allows for the calculation of quantitative Raman molar scattering coefficients and thermodynamic formation quotients, which are vital for developing comprehensive models of boron speciation in aqueous systems rsc.orgresearchgate.netacs.org.

For example, the mixed solvent electrolyte (MSE) model, supported by ab initio and Raman data, has been used to calculate phase equilibria, speciation, and other thermodynamic properties of aqueous borate systems across a range of temperatures and concentrations researchgate.net.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).

Analytical Methodologies for Sodium Metaborate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure, bonding, and phase transformations of sodium metaborate (B1245444) and related borate (B1201080) compounds.

Applications of FTIR and Raman Spectroscopy in Reaction Monitoring and Product Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopic techniques widely applied to characterize borate compounds, including sodium metaborate and its hydrates acs.orgkiche.or.krcapes.gov.brresearchgate.netresearchgate.netresearchgate.netresearchgate.netscirp.org. These techniques are particularly effective in distinguishing between the fundamental building blocks of borates: trigonal (BO3) and tetrahedral (BO4) units researchgate.netscirp.org. The characteristic vibrational modes associated with these units provide crucial information about the local coordination environment of boron atoms.

For this compound hydrates, such as this compound dihydrate (NaBO2·2H2O), FTIR and Raman spectroscopy have been utilized to understand the disposition of water molecules within the crystal structure and to characterize their thermal stability and dehydration mechanisms acs.orgresearchgate.net. For instance, studies have shown a transformation from tetrahedrally coordinated boron to trigonal boron when NaB(OH)4 (a form of this compound dihydrate) is heated between 25 and 400 °C acs.orgresearchgate.net. Raman spectra have been specifically reported for NaBO2·2H2O and the dehydrated product Na3[B3O5(OH)2] acs.orgresearchgate.net.

Furthermore, these spectroscopic methods are employed to monitor solid-state reactions and confirm the formation of products. For example, in the synthesis of anhydrous this compound (NaBO2) from borax (B76245) (Na2B4O7·10H2O) and sodium hydroxide (B78521) (NaOH), FTIR can confirm the presence of specific functional groups and structural changes throughout the reaction process researchgate.netkiche.or.kr. In aqueous solutions, FTIR and Raman spectroscopy can identify various polyborate anions and shed light on their interactions researchgate.net.

Key vibrational regions and their assignments for borate units are summarized in the table below:

Vibrational Region (cm⁻¹)AssignmentBoron CoordinationReferences
1200 - 1600Asymmetric stretching of B-O bondTrigonal (BO3) scirp.org
800 - 1200Stretching of B-O bondTetrahedral (BO4) scirp.org
~700Bending of B-O-B linkagesBorate networks scirp.org
997, 1059B-O stretching vibrational mode (specific borates)BO units scispace.com

Electron Paramagnetic Resonance (EPR) for Reactive Oxygen Species Identification

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and identify species with unpaired electrons, such as reactive oxygen species (ROS). In the context of this compound, EPR has been instrumental in elucidating the catalytic mechanisms in advanced oxidation processes. A notable application involves the coupling of this compound (NaBO2) with peroxymonosulfate (B1194676) (PMS) for the removal of organic pollutants nih.gov.

In this system, EPR, combined with radical capture reagents, demonstrated that singlet oxygen (¹O₂) was the predominant reactive oxygen species responsible for the catalytic oxidation, rather than hydroxyl radicals (HO•) or sulfate (B86663) radicals (SO4•-) nih.gov. This finding provides critical mechanistic insights into the role of this compound in generating specific ROS, which is vital for optimizing environmental remediation strategies.

Diffraction Methods in Solid and Liquid States

Diffraction techniques are fundamental for determining the atomic and molecular arrangements in both crystalline solids and disordered liquids, offering insights into the long-range and short-range order of this compound systems.

X-ray Diffraction for Crystalline Phase Analysis and Structural Refinement

In studies concerning this compound hydrates, XRD is routinely used to confirm the synthesized crystal structure, such as this compound tetrahydrate (NaB(OH)4·2H2O) kiche.or.kr. During thermal decomposition or dehydration processes, XRD patterns reveal phase transitions, including the transformation of hydrated borates to anhydrous forms researchgate.netjst.go.jpresearchgate.net. For example, the heating of borax (Na2B4O7·10H2O) leads to various anhydrous borax phases (α-, β-, γ-, δ-, and ε-Na2B4O7), which can be identified and differentiated by their unique XRD patterns jst.go.jp.

Furthermore, advanced XRD techniques, such as Rietveld refinement, enable detailed structural analysis, allowing for the determination of atomic positions, bond lengths, and angles within the crystal lattice uni-bremen.deijcm.ir. This level of detail is crucial for understanding the fundamental building blocks (e.g., BØ3 triangles and BØ4 tetrahedra) and their connectivity in complex borate structures jst.go.jp.

Liquid X-ray Diffraction for Solution Structure Determination

Liquid X-ray Diffraction (LXRD) is a specialized technique used to investigate the time-averaged and space-averaged structure of ions and molecules in solution. For aqueous this compound solutions, LXRD provides invaluable insights into ion hydration and association researchgate.netrsc.orgresearchgate.netadvanceseng.com.

Studies employing LXRD on aqueous this compound solutions at various concentrations (e.g., 1, 3, and 5 mol dm⁻³) have yielded radial distribution functions (RDFs), which describe the probability of finding atom pairs at certain distances researchgate.netrsc.org. From these, theoretical partial radial distribution functions for specific atom pairs like B-O, O-O, Na-O, Na-B, and Na-Na can be derived researchgate.net.

The application of empirical potential structure refinement (EPSR) modeling to LXRD data allows for the extraction of detailed structural parameters, including individual site-site pair correlation functions, coordination numbers, and three-dimensional spatial density functions of ion hydration and association rsc.orgresearchgate.netadvanceseng.com. Research has shown that the sodium ion (Na+) in aqueous this compound solutions is surrounded by water molecules, with the hydration number decreasing as salt concentration increases rsc.org. This decrease is compensated by direct binding of the oxygen atom from the borate ion (B(OH)4⁻) to the sodium ion, forming contact ion pairs (CIPs) such as NaB(OH)4(aq) rsc.orgresearchgate.netadvanceseng.com. The Na-O(H2O) and Na-O(B) distances are typically around 2.34 Å rsc.org.

A summary of coordination numbers for sodium and borate ions in aqueous this compound solutions at different concentrations is presented below:

Concentration (mol dm⁻³)Na⁺ Hydration Number (Na-O(H₂O))Na⁺-Borate Coordination Number (Na-O(B))References
15.4 ± 0.70.2 ± 0.5 rsc.org
34.6 ± 1.01.0 ± 0.8 rsc.org
53.7 ± 1.22.1 ± 1.3 rsc.org

Thermal Analysis Techniques for Kinetic and Mechanistic Studies

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), Differential Thermal Analysis (TGA), and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability, decomposition pathways, and reaction kinetics of this compound and its derivatives acs.orgresearchgate.netkiche.or.krresearchgate.netsphinxsai.comresearchgate.netresearchgate.nettandfonline.comresearchgate.netosti.govosti.gov.

These methods are extensively used to characterize the dehydration mechanisms of hydrated sodium metaborates. For instance, TGA/DSC studies on this compound dihydrate (NaBO2·2H2O) have revealed distinct dehydration steps corresponding to the release of water molecules and structural rearrangements acs.orgresearchgate.net. A transformation from tetrahedrally coordinated boron to trigonal boron occurs upon heating acs.orgresearchgate.net.

Detailed research findings from thermal analysis include:

Dehydration of NaBO2·2H2O : The first dehydration step, leading to Na3[B3O5(OH)2], typically releases 5 moles of water between 83 and 155 °C. The final mole of water is released between 249 and 280 °C, forming anhydrous Na3B3O6 acs.orgresearchgate.net.

Solid-State Reaction Kinetics : TGA and DTA have been applied to investigate the solid-state reaction mechanism and kinetics for the production of anhydrous this compound (NaBO2) from reactants like borax (Na2B4O7) and sodium hydroxide (NaOH) researchgate.netresearchgate.net. DTA curves often show multiple endothermic peaks, indicating distinct reaction stages and phase transformations researchgate.netresearchgate.netresearchgate.net. For example, studies on the reaction between borax and sodium hydroxide revealed five endothermic peaks at 70, 130, 295, 463, and 595 °C, corresponding to different reaction steps, with anhydrous NaBO2 formation completed at 595 °C researchgate.net.

Kinetic Parameter Determination : The Coats-Redfern method, based on TGA data, is commonly used to calculate kinetic parameters such as activation energies (Ea) and pre-exponential factors (k0) for dehydration or decomposition processes kiche.or.krtandfonline.com. For instance, the dehydration of this compound tetrahydrate (NaB(OH)4·2H2O) was found to occur in five steps, with varying activation energies for each region kiche.or.kr.

An example of kinetic parameters for the dehydration of NaB(OH)4·2H2O is provided below:

Dehydration RegionTemperature Range (°C)Activation Energy (Ea, kJ/mol)Pre-exponential Factor (k₀, min⁻¹)References
I(Initial)50.8926 × 10⁴ kiche.or.kr
II(Intermediate)18.510.87 × 10³ kiche.or.kr
III(Intermediate)15.720.52 × 10³ kiche.or.kr
IV(Intermediate)4.370.04 × 10³ kiche.or.kr
V(Final)37.428.56 × 10³ kiche.or.kr

Thermal analysis also helps in identifying fusion temperatures and glass-forming tendencies of borate minerals, which are important for industrial applications usgs.gov.

Thermogravimetric Analysis (TGA) for Mass Loss and Dehydration Kinetics

Thermogravimetric Analysis (TGA) is a widely utilized technique for studying the thermal decomposition and dehydration kinetics of materials, including this compound hydrates. Research on this compound tetrahydrate, often represented as NaB(OH)₄·2H₂O, has revealed a multi-step dehydration process when subjected to controlled heating researchgate.netkiche.or.kr.

Studies have shown that the dehydration of this compound tetrahydrate occurs in five distinct steps. The kinetic parameters, including activation energies (Ea) and pre-exponential factors (ko), for each of these dehydration regions have been determined using methods such as the Coats-Redfern non-isothermal model researchgate.netkiche.or.kr. These parameters provide insights into the energy required for water removal at different stages and the frequency of molecular collisions leading to dehydration.

The following table summarizes typical kinetic parameters obtained from TGA for the dehydration of this compound tetrahydrate:

Dehydration RegionActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (ko) (min⁻¹)
I50.8926 × 10⁴
II18.510.87 × 10³
III15.720.52 × 10³
IV4.370.04 × 10³
V37.428.56 × 10³

Data adapted from researchgate.netkiche.or.kr.

These findings highlight the complex nature of water removal from this compound tetrahydrate, indicating varying energetic requirements at different stages of the dehydration process.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Energetic Transitions

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are complementary thermal analysis techniques that measure the heat flow into or out of a sample as a function of temperature or time. These methods are instrumental in identifying and quantifying energetic transitions such as melting, crystallization, glass transitions, and decomposition, which involve heat absorption (endothermic) or heat release (exothermic) mdpi.comtainstruments.com.

In the context of this compound and its hydrates, DTA and DSC are often used in conjunction with TGA to provide a more complete picture of thermal behavior. For instance, the dehydration processes observed in TGA are typically accompanied by endothermic peaks in DTA/DSC curves, corresponding to the energy absorbed during water evaporation geoscienceworld.org. While specific detailed DSC/DTA thermograms solely for this compound (anhydrous) or its energetic transitions beyond dehydration were not extensively detailed in the provided search results, these techniques are broadly applied to borate minerals and compounds to characterize their thermal stability and phase changes geoscienceworld.orgresearchgate.netresearchgate.net. For example, studies on borax, another borate mineral, have shown a large endothermic peak at 349 K (76 °C) in its DSC curve, corresponding to its dehydration reaction geoscienceworld.org. The principles demonstrated with related borates are directly applicable to understanding the energetic transitions of this compound hydrates. DSC can provide both qualitative and quantitative information, including the temperature at which a transition occurs and the total heat involved, as well as kinetic information about the rate of reaction tainstruments.com.

Electrochemical Characterization Techniques

Electrochemical characterization techniques are vital for understanding the behavior of this compound (NaBO₂) in solution, particularly in the context of its potential recycling into sodium borohydride (B1222165) (NaBH₄) mdpi.comencyclopedia.pubmdpi.comresearchgate.netdissertationtopic.net. This recycling process is a significant area of research for hydrogen economy initiatives mdpi.comresearchgate.netresearchgate.net.

Studies involving electrochemical methods investigate the behavior of metaborate (BO₂⁻) and borohydride (BH₄⁻) anions in alkaline solutions mdpi.comresearchgate.net. Key physicochemical properties of alkaline aqueous this compound solutions, such as solubility, pH, density, conductivity, and viscosity, are evaluated as part of developing efficient electrochemical recycling methods asme.org. For example, research has shown that while the solubility of NaBO₂ can be enhanced by adding potassium hydroxide (KOH), the addition of sodium hydroxide (NaOH) leads to the highest ionic conductivity, making it more suitable for the electroreduction of NaBO₂ asme.org.

Cyclic Voltammetry for Reduction/Oxidation Behavior

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the reduction and oxidation behavior of chemical species. In this compound research, CV is extensively employed to investigate the electro-reduction of the metaborate anion (BO₂⁻) to borohydride (BH₄⁻) and the electro-oxidation of BH₄⁻ back to BO₂⁻ mdpi.comencyclopedia.pubresearchgate.netdissertationtopic.net.

Research has demonstrated that the electro-reduction of BO₂⁻ typically occurs at approximately 0.5 V (vs. Saturated Calomel Electrode, SCE), while the corresponding electro-oxidation of BH₄⁻ into BO₂⁻ is observed at around 0.1 V (vs. SCE) mdpi.comencyclopedia.pub. Gold electrodes have been identified as particularly effective for the reduction of BO₂⁻ when compared to other electrode materials such as platinum (Pt), palladium (Pd), and nickel (Ni) mdpi.comencyclopedia.pub. Furthermore, cyclic voltammetry tests have indicated a reduction peak for BH₄⁻ between -2.2 and -3.0 V, alongside observations of hydrogen and oxygen evolution reactions mdpi.com. Boron-doped diamond (BDD) cathodes have also been successfully utilized for the electroreduction of NaBO₂ encyclopedia.pub.

The electrochemical processes involved are complex, with competing reactions such as the hydrogen evolution reaction (HER) affecting the efficiency of metaborate reduction mdpi.comencyclopedia.pub. For instance, the electro-oxidation of BH₄⁻ on gold electrodes can involve between 5 and 8 electrons, with values less than 8 potentially indicating the formation of boron oxide films on the electrode surface researchgate.net.

Advanced Titrimetric and Chromatographic Methods for Quantitative Analysis

Advanced titrimetric and chromatographic methods play a crucial role in the quantitative analysis of this compound and related compounds.

Titrimetric Methods: Titration is a fundamental quantitative analytical technique. For this compound, its solubility can be determined accurately through titrimetric methods. For instance, the solubility of this compound has been determined by titration to be 4.29 molality (m) cdnsciencepub.com. Furthermore, the purity of commercial this compound tetrahydrate is routinely assessed by titration, with typical assays ranging from 99.5% to 104.0% chemimpex.com. Titrimetric methods are also employed to quantify the products of reactions involving this compound, such as the determination of carbonate and bicarbonate quantities in solutions after carbon dioxide absorption by this compound, often following standard methods like APHA 2310 researchgate.net.

Chromatographic Methods: While direct quantitative analysis of this compound itself as an analyte by advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Micellar Electrokinetic Capillary Chromatography (MEKC) is not explicitly detailed in the provided information, borate buffers, which contain borate species like those derived from this compound, are commonly used as background electrolytes in various chromatographic separations. For example, borate buffers are utilized in MEKC for the separation and quantification of other compounds, demonstrating the role of borate-containing solutions in advanced analytical separations nih.govakjournals.comcore.ac.uk. This compound tetrahydrate is also utilized in analytical chemistry as a reagent in methods like spectrophotometry for the detection and quantification of certain ions chemimpex.com.

Future Research Directions and Emerging Paradigms for Sodium Metaborate

Integration into Advanced Functional Materials for Emerging Technologies

Sodium metaborate's unique properties, such as its alkalinity and ability to provide a high concentration of borate (B1201080) ions in solution, make it a valuable component for advanced functional materials. borax.com Future research will focus on integrating sodium metaborate (B1245444) into novel materials for emerging technologies. This includes its application in:

Hydrogen Storage Materials : As a byproduct of sodium borohydride (B1222165) hydrolysis, efficient regeneration of NaBH4 from NaBO2 is crucial for a sustainable hydrogen economy. Research is ongoing to improve thermochemical, mechanochemical, and electrochemical methods for this regeneration, aiming for higher yields and lower energy consumption. aip.orgmdpi.com

CO2 Capture : this compound tetrahydrate has been explored as a novel, eco-friendly activating agent for synthesizing boron-doped porous carbons from biomass, demonstrating remarkable potential for CO2 adsorption. mdpi.com Further research could optimize these materials for enhanced capture efficiency and stability.

Batteries : While not explicitly a primary component, the broader field of borate-based materials is being investigated for applications in energy storage, such as sodium-ion batteries, where understanding reaction mechanisms and developing advanced electrode materials are key research areas. tandfonline.comresearchgate.net

Catalysis : Its role in stabilizing hydrogen peroxide solutions for textile bleaching and its potential as an oil additive with anti-wear properties suggest further exploration in catalytic applications. atamanchemicals.comborax.com

Deeper Mechanistic Understanding of Complex Chemical Reactions

A comprehensive understanding of the underlying reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. Future research will delve into:

Hydrolysis Reactions : Quantum-chemistry studies are being employed to investigate the hydrolysis reaction profiles in borate networks, including the interaction between metaborate ions and water molecules. These studies aim to understand how water disrupts borate networks under various pH conditions (acidic, neutral, alkaline) and the role of explicit water molecules in stabilizing transition states. mdpi.com

Regeneration Pathways : Elucidating the precise mechanisms of thermochemical, mechanochemical, and electrochemical regeneration of sodium borohydride from this compound is vital for improving efficiency and yield. This includes understanding the role of reducing agents, hydrogen pressure, and temperature on NaBH4 formation. aip.orgdergipark.org.trmdpi.comresearchgate.net

Solid-State Reactions : Research into the solid-state reaction mechanisms for this compound production, particularly from borax (B76245) and sodium hydroxide (B78521), will help optimize synthesis parameters like water content, temperature, particle size, and reaction time. researchgate.netresearchgate.net

Solution Behavior : Understanding the physical and chemical properties of this compound in concentrated solutions, especially its tendency to form oligomers and its non-Newtonian behavior, is important for practical applications in hydrogen storage and other fields. researchgate.net

Advancement of In Situ and Operando Characterization Techniques

To gain real-time and dynamic insights into the behavior of this compound in various processes, the advancement and application of in situ and operando characterization techniques are paramount. These techniques allow researchers to monitor changes in chemical composition, morphology, structure, and electronic configuration under actual operating conditions. chinesechemsoc.orgmdpi.com Future research will increasingly utilize and refine:

Spectroscopic Techniques : In situ/operando X-ray absorption spectroscopy (XAS), X-ray photoelectron spectroscopy (XPS), Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy can provide real-time information on oxidation states, atomic and electronic structures, and intermediate species formed during reactions. chinesechemsoc.orgmdpi.comnih.gov

Diffraction and Scattering Methods : In situ/operando X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are crucial for investigating phase transformations, crystal structure changes, and nanoscale structural evolution of materials involving this compound. chinesechemsoc.orgnih.govfrontiersin.org

Microscopy Techniques : Advanced in situ/operando transmission electron microscopy (TEM) can offer atomic-resolution insights into surface morphology and dynamic surface evolution during reactions. chinesechemsoc.org

Combined Techniques : The integration of multiple techniques, such as AFM-IR or combined STM/XPS systems, will provide a more comprehensive understanding by correlating various properties simultaneously. mdpi.com These techniques are essential for identifying active sites, tracking structural alterations, and elucidating complex reaction mechanisms at interfaces. mdpi.comresearchgate.net

Interdisciplinary Research on Environmental and Industrial Applications

Interdisciplinary collaboration is key to unlocking new environmental and industrial applications for this compound and optimizing existing ones. Future research will bridge chemistry with engineering, environmental science, and materials science to explore:

Waste Treatment : Investigating this compound's potential in treating various industrial effluents or as a component in sustainable adsorbents for pollutants.

Sustainable Manufacturing : Developing greener industrial processes that utilize this compound, for instance, in the pulp and paper industry through borate autocaustization, which can reduce energy consumption and emissions. researchgate.net

Corrosion Inhibition : Further optimizing its use in water treatment chemicals and automotive/industrial fluids for enhanced pH control and corrosion protection. atamanchemicals.comborax.com

Agricultural Applications : Exploring its role as a micronutrient source to foster plant growth and development, and its potential in eco-friendly pest control strategies. imarcgroup.com

Resource Recovery : Research into the recovery and recycling of boron from industrial waste streams using or converting it into this compound.

Predictive Modeling and Machine Learning for this compound Chemistry

The increasing availability of chemical reaction data and advancements in computational power are paving the way for predictive modeling and machine learning applications in this compound chemistry. This emerging paradigm will enable:

Property Prediction : Developing machine learning models to predict various properties of this compound and its related compounds, such as glass transition temperature, mechanical properties, and solubility, based on their chemical composition and structure. researchgate.netarxiv.orgd-nb.info

Reaction Pathway Prediction : Utilizing computational chemistry, including Density Functional Theory (DFT) and ab initio calculations, combined with machine learning, to predict reaction pathways, activation energies, and reaction rates for complex chemical transformations involving this compound. mdpi.comacs.orgnih.gov

Materials Design : Employing machine learning algorithms to design novel materials incorporating this compound with desired functional properties, accelerating the discovery of new catalysts, adsorbents, and energy storage materials. researchgate.netarxiv.orgd-nb.info

Process Optimization : Using predictive models to optimize synthesis conditions and industrial processes involving this compound, reducing experimental trial-and-error and improving efficiency.

Data-Driven Discovery : Leveraging large datasets of chemical reactions and properties to uncover hidden correlations and patterns, leading to unforeseen applications and deeper theoretical insights into this compound chemistry. arxiv.org

Q & A

Q. What are the common solid-state synthesis routes for anhydrous sodium metaborate (NaBO₂), and how can researchers confirm product purity?

this compound is typically synthesized via solid-state reactions between borax (Na₂B₄O₇) and sodium hydroxide (NaOH) at elevated temperatures (~700°C). Thermogravimetry (TG) and differential thermal analysis (DTA) are critical for monitoring reaction kinetics and verifying the absence of unreacted precursors or hydrated byproducts . X-ray diffraction (XRD) should be used to confirm the crystalline structure of NaBO₂, while inductively coupled plasma (ICP) spectroscopy ensures stoichiometric accuracy .

Q. How does this compound solubility vary with temperature and ionic composition in aqueous systems?

Solubility isotherms for NaBO₂ in water range from -5°C to 75°C, with three hydrated crystalline states observed: NaBO₂·4H₂O, NaBO₂·2H₂O, and NaBO₂·½H₂O. At 298.15 K, ternary systems (e.g., NaBO₂ + LiBO₂ + H₂O) exhibit maximum solubility and refractive indices at invariant points where multiple salts co-saturate. Density and refractive index measurements are essential for mapping phase equilibria .

Q. What role does this compound play in hydrogen storage systems, and how is its formation monitored during hydrolysis?

this compound is a byproduct of sodium borohydride (NaBH₄) hydrolysis, a reaction critical for hydrogen fuel cells. Researchers quantify NaBO₂ formation via pH control (to stabilize borate ions) and spectroscopic methods like ¹¹B NMR or Raman spectroscopy to track polyborate speciation .

Advanced Research Questions

Q. How can contradictions in reported structural data for this compound solutions be resolved?

Discrepancies in polyborate speciation (e.g., Raman vs. XRD data) arise from solution concentration and temperature effects. To resolve these, combine multiple techniques:

  • Raman spectroscopy identifies short-range B-O bonding patterns (e.g., B₃O₃(OH)₄⁻ or B₄O₅(OH)₄²⁻).
  • X-ray diffraction provides long-range structural insights, particularly for supersaturated solutions.
  • DFT calculations validate experimental spectra and predict stable polyborate clusters .

Q. What experimental design optimizes this compound recycling into sodium borohydride for hydrogen storage?

Mechanochemical synthesis (e.g., ball milling NaBO₂ with MgH₂) achieves ~71% yield of NaBH₄ under optimized conditions:

  • Molar ratio : MgH₂/NaBO₂ = 2.07:1.
  • Ball-to-powder ratio : 50:1.
  • Milling time : 2 hours under inert gas. Post-synthesis, extract NaBH₄ using isopropylamine and validate purity via XRD and FT-IR . Electrochemical methods using Pd or BDD electrodes at +1.54 V vs. Hg/HgO also regenerate borax (Na₂B₄O₇) intermediates .

Q. How do reaction parameters influence this compound’s efficacy in CO₂ capture, and how can conflicting kinetic data be reconciled?

Carbonation efficiency depends on:

  • Temperature : Optimal at 24.0±1.0°C.
  • Molar ratio : NaBO₂/NaOH = 1.23±0.03.
  • CO₂ flow rate : 300±10 mL/min. Conflicting kinetic models (e.g., pseudo-first-order vs. shrinking-core) are resolved by distinguishing between diffusion-limited and reaction-controlled regimes using Arrhenius plots and activation energy calculations .

Q. What methodologies address discrepancies in vaporization thermodynamics of this compound-containing systems?

this compound’s vaporization behavior (e.g., partial decomposition at >1230°C) is studied via torsion-effusion or Knudsen cell mass spectrometry. Third-law analysis of vapor pressure data reconciles discrepancies by accounting for mixed-oxide gas-phase species (e.g., LiBO₂(g)) and condensed-phase entropy contributions .

Methodological Notes

  • Contradiction Analysis : Always cross-validate structural or kinetic data using complementary techniques (e.g., TG-DTA with XRD).
  • Experimental Reproducibility : Document milling parameters (e.g., ball size, rotation speed) in mechanochemical syntheses .
  • Data Interpretation : Use software like FactSage or PHREEQC to model solubility equilibria and phase diagrams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.